Sabarubicin

Catalog No.
S548255
CAS No.
211100-13-9
M.F
C32H37NO13
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabarubicin

CAS Number

211100-13-9

Product Name

Sabarubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO13

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1

InChI Key

VQHRZZISQVWPLK-UIRGBLDSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone, MEN 10755, MEN-10755, sabarubicin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

The exact mass of the compound Sabarubicin is 642.24247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Sabarubicin MEN-10755 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Sabarubicin's disaccharide structure contributes to its enhanced ability to overcome multidrug resistance compared to older anthracyclines like doxorubicin [1] [2]. The process from drug administration to cell death involves several key stages, which can be visualized in the following pathway.

G This compound Mechanism of Action Start This compound i.v. Infusion PK Pharmacokinetics Rapid plasma clearance Short terminal half-life Start->PK Administration Target Cellular Uptake PK->Target Distribution DNABinding Interacts with DNA (Double Helix & Quadruplex) Target->DNABinding Topo2Poison Poisons Topoisomerase IIα Stabilizes Cleavage Complex DNABinding->Topo2Poison DSB Induces Persistent Double-Strand Breaks (DSBs) Topo2Poison->DSB DDR Activates DNA Damage Response (DDR) MRN Complex, ATM, γH2AX DSB->DDR Arrest Cell Cycle Arrest in Late S/G2 Phase DDR->Arrest Outcome Cell Death (Apoptosis) Arrest->Outcome

Figure 1: this compound's pathway from administration to induction of cell death.

  • DNA Binding and Topoisomerase II Poisoning: this compound interacts directly with DNA and inhibits topoisomerase IIα, a critical enzyme for DNA replication and chromosome segregation in proliferating cells [3] [4]. It acts as a "poison" by stabilizing the normally transient covalent complex between topoisomerase II and DNA, preventing the broken DNA strands from being re-ligated [3].

  • DNA Damage and Cell Fate: The persistent double-strand breaks are recognized as severe DNA damage [3]. This triggers a cascade of events including the activation of the Mre11-Rad50-Nbs1 (MRN) sensor complex, phosphorylation of the histone variant H2AX (forming γH2AX), and signaling through the Ataxia Telangiectasia Mutated (ATM) kinase pathway [3]. The damage leads to a halt in the cell cycle at the late S and G2 phases—stages that are most vulnerable to DNA damage—ultimately leading to the initiation of programmed cell death, or apoptosis [3].

Supporting Experimental Evidence

The proposed mechanism is supported by robust preclinical data. The following workflow outlines a standard experiment to validate this compound's mechanism of action.

G Experimental Workflow for Mechanism Validation A Treat Cancer Cell Lines (e.g., LoVo/DX, A2780) with this compound B Assay Topoisomerase II Activity (Relaxation/Cleavage) A->B C Detect DNA Damage (γH2AX foci, Comet Assay) B->C D Analyze Cell Cycle (Flow Cytometry) C->D E Evaluate Cytotoxicity (Clonogenic Assay, IC₅₀) D->E F Validate in Xenograft Mouse Models E->F

Figure 2: A typical experimental workflow to confirm this compound's mechanism.

Key experiments and their findings include:

  • Topoisomerase II Assay: In vitro studies using plasmid DNA and purified topoisomerase IIα demonstrate that this compound inhibits the enzyme's catalytic cycle and increases the formation of stabilized "cleavable complexes" [3].
  • DNA Damage Markers: Immunoblotting and immunofluorescence confirm the phosphorylation of H2AX (γH2AX) and the activation of the MRN complex in treated cells, providing direct evidence of double-strand break induction [3].
  • Cell Cycle Analysis: Flow cytometry of treated cells shows a characteristic accumulation of cells in the S and G2 phases, consistent with the activation of DNA damage checkpoints [3].
  • In Vivo Validation: this compound demonstrated significant tumor growth inhibition (36-48%) in a doxorubicin-resistant colon cancer xenograft model (LoVo/DX), outperforming doxorubicin itself at comparable, well-tolerated doses [3]. Furthermore, its combination with cisplatin showed strong synergistic antitumour effects in lung cancer xenografts, with efficacy depending on the administration schedule [5].

Pharmacokinetic & Clinical Profile

Understanding the pharmacokinetic and clinical profile is crucial for researchers in drug development.

Parameter Details
Recommended Dosage 80 mg/m² as a 30-min IV infusion every 3 weeks [1] [6]
Dose Adjustment Escalation to 90 mg/m² or reduction to 60 mg/m² based on toxicity [1]
Peak Plasma Levels (Cmax) Proportional to dose; range: 474 - 21,587 μg/l [7]
Elimination Half-life Mean 20.7 ± 9.0 hours [7]
Volume of Distribution (Vss) Mean 95.6 ± 43.4 L/m² [7]
Plasma Clearance Mean 6.0 ± 2.2 L/h per m² [7]
Renal Excretion ~4.3% of unchanged drug within 24 hours [7]
Primary Toxicity Myelosuppression (Grade 3/4 neutropenia) [1] [6]
Key Advantage Milder cumulative cardiotoxicity compared to doxorubicin [1]

The pharmacokinetics of this compound are characterized by a shorter terminal half-life and a lower volume of distribution than doxorubicin, suggesting differences in tissue distribution [7]. In phase II clinical trials against platinum/taxane-resistant ovarian cancer and hormone-refractory prostate cancer, this compound showed a manageable safety profile, with neutropenia as the main toxicity and only modest clinical efficacy as a single agent [1] [6].

Insights into Resistance Mechanisms

Research into resistant cell lines provides insights into how cancer cells evade this compound's action. Studies on a generated this compound-resistant human ovarian tumor cell line (A2780/saba) identified several contributing factors [2]:

  • Reduced Drug Accumulation: Overexpression of the transporter protein MRP, which likely actively exports the drug from cancer cells [2].
  • Altered Drug Target: A reduced content of the primary target, DNA topoisomerase IIα, within the resistant cells [2].
  • Dysregulated DNA Damage Response: Impaired activation of the transcription factor NF-κB was observed in the resistant line. Pharmacological inhibition of NF-κB was shown to re-sensitize the resistant cells, indicating its role in the survival pathway against anthracycline-induced damage [2].

References

DNA topoisomerase II poisoning by Sabarubicin

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin and TOP2 Poisoning Mechanism

This compound is an investigational anthracycline that functions as a DNA topoisomerase II (TOP2) poison [1]. It modulates the activity of both TOP2-alpha and TOP2-beta isoforms in humans [1].

TOP2 poisons are a class of drugs that stabilize the TOP2-DNA cleavage complex, a transient intermediate in the enzyme's normal catalytic cycle. This stabilization prevents the re-ligation of DNA double-strand breaks, effectively converting TOP2 into a cellular toxin that generates persistent DNA damage [2] [3]. The following diagram illustrates this core mechanism of action.

G Start TOP2 Binds to DNA (G-segment) Step1 Cleaves DNA G-segment & Creates DSB Start->Step1 Step2 T-segment DNA Passes Through Step1->Step2 PoisonStep This compound Stabilizes Cleavage Complex Step1->PoisonStep Step3 DSB is Religated Step2->Step3 Step4 TOP2 Dissociates & Cycle Restarts Step3->Step4 Step4->Start Lesion Persistent DNA Double-Strand Break (Topoisomerase II-Mediated DNA Damage) PoisonStep->Lesion

TOP2 catalytic cycle and this compound poisoning mechanism.

Quantitative Data on this compound

The table below summarizes the core identification and mechanistic data available for this compound.

Property Details for this compound
Drug Name This compound (MEN-10755) [1]
Drug Class Anthracycline [1]
Modality Small Molecule [1]
Molecular Formula C₃₂H₃₇NO₁₃ [1]
Average Weight 643.64 g/mol [1]
Primary Target DNA Topoisomerase II [1]
Mechanism of Action TOP2 Poison (stabilizes cleavage complex) [1] [3]
Target Isoforms TOP2-alpha (Modulator); TOP2-beta (Modulator) [1]
Status Investigational [1]

Experimental Protocols for TOP2 Poison Analysis

Since detailed this compound-specific protocols are not available in the search results, the following section outlines standard, well-established methodologies used in the field to characterize the effects of TOP2 poisons. These protocols form a foundational workflow for investigating a drug like this compound.

G A In Vitro Cleavage Assays B Cellular Replication Assays A->B Validate complex formation in cells C DNA Damage Response (DDR) Analysis B->C Measure downstream cellular consequences D Cell Viability & Phenotypic Assays C->D Link to cytotoxic effect

Key experimental workflow for TOP2 poison characterization.

In Vitro TOP2-DNA Cleavage Complex Stabilization

This assay directly quantifies a compound's ability to poison TOP2 by measuring increased DNA strand breaks in a purified system [2].

  • Core Principle: Incubate purified TOP2 enzyme with a defined, radiolabeled or fluorescently-labeled DNA fragment in the presence of the test drug (e.g., this compound). The drug stabilizes the TOP2-DNA cleavage complex, which can be trapped by adding a denaturing agent like SDS. The broken DNA products are then separated and visualized [2].
  • Key Controls:
    • Negative Control: Reaction with TOP2 and DNA, but no drug.
    • Positive Control: Reaction with a known TOP2 poison (e.g., Etoposide).
    • Specificity Control: DNA + drug without TOP2 enzyme, to rule out non-specific DNA cleavage.
  • Output: Quantification of linear DNA product formation indicates the drug's potency as a TOP2 poison [2].
Analysis of DNA Replication Fork Progression

TOP2 poisons are potent inhibitors of DNA synthesis, and different poisons can stall replication forks through distinct mechanisms [4].

  • Core Principle: Use DNA fiber spreading or similar techniques in vertebrate cell systems (e.g., Xenopus egg extracts or human cell lines). Cells are sequentially pulsed with two different nucleotide analogs (e.g., CldU and IdU). The length of the labeled DNA tracts is measured to determine replication fork speed and stability after drug treatment [4].
  • Protocol Outline:
    • Treat cells with this compound, a canonical poison (Etoposide), or a control.
    • Pulse-label with CldU.
    • Pulse-label with IdU.
    • Lyse cells and spread DNA fibers on a slide.
    • Immunostain for CldU and IdU.
    • Measure tract lengths using fluorescence microscopy.
  • Interpretation: This assay can distinguish if a drug, like Doxorubicin, stalls forks primarily via TOP2-independent DNA intercalation, or like Etoposide, via a TOP2-dependent mechanism [4].
Monitoring the DNA Damage Response (DDR)

Persistent TOP2-DNA cleavage complexes are recognized as double-strand breaks (DSBs), triggering a robust DDR [2] [5].

  • Core Principle: Treat cells with this compound and detect key DDR markers using immunofluorescence or western blotting.
  • Key Markers to Detect:
    • γH2AX: Phosphorylated histone H2AX, a sensitive marker for DSBs. appears as discrete nuclear foci [5].
    • ATM/ATR Pathway Activation: Look for phosphorylated forms of the apical kinases ATM (Ser1981) and their substrates like CHK1/CHK2 [2] [5].
  • Using Inhibitors: To confirm the role of specific DDR pathways, co-treat cells with this compound and a specific kinase inhibitor (e.g., an ATM inhibitor like KU-55933) [5]. Hypersensitivity to the drug upon pathway inhibition indicates a functional DDR is required for cell survival.

Current Research Context and Challenges

This compound is part of an ongoing effort to develop improved TOP2-targeting chemotherapeutics. Current research focuses on overcoming the limitations of existing drugs, which include:

  • Lack of Isoform Selectivity: Many TOP2 poisons, including Doxorubicin, target both TOP2α and TOP2β, with TOP2β inhibition linked to dose-dependent cardiotoxicity [3].
  • Mechanism-Based Toxicity: The same action of stabilizing DNA cleavage complexes that kills cancer cells can also lead to genomic instability and secondary malignancies, such as the risk of leukemia associated with Etoposide [2] [3].
  • Drug Resistance: Tumors can develop resistance through mechanisms like reduced TOP2 expression or increased drug efflux [2] [3].

Novel strategies to address these issues include developing catalytic inhibitors (which inhibit the enzyme's activity without stabilizing cleavage complexes) and isoform-selective inhibitors to reduce off-target toxicity [3] [6].

References

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Sabarubicin.

Property Description
Generic Name This compound [1]
Internal Code MEN-10755 [1]
Modality Small Molecule [1]
Chemical Formula C₃₂H₃₇NO₁₃ [1]
Molecular Weight 643.6351 g/mol [1]
Drug Class Anthracycline Topoisomerase Inhibitor [1]
Status Investigational [1]

Mechanism of Action and Targets

This compound's primary mechanism, like other anthracyclines, involves the inhibition of DNA topoisomerase II (Topo II), specifically acting as a modulator of both the Topo II-alpha and Topo II-beta isoforms [1]. This action stabilizes the covalent complex between Topo II and DNA, preventing the relegation of DNA strands and leading to the accumulation of double-stranded DNA breaks. This DNA damage ultimately triggers cell death pathways, preferentially in rapidly dividing cancer cells [1].

Its disaccharide structure is believed to enhance its DNA binding and intercalation properties compared to older anthracyclines like doxorubicin, which may contribute to its increased potency and ability to overcome certain resistance mechanisms [2].

Preclinical and Clinical Efficacy Data

Preclinical and early-phase clinical trials have demonstrated promising antitumor activity for this compound.

Preclinical Findings
  • Superior Potency: this compound showed greater efficacy than doxorubicin in a large panel of human tumor xenografts, including models of non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) [3] [4].
  • Synergistic Combinations: In vivo studies on lung cancer xenografts demonstrated strong synergistic antitumor effects when this compound was combined with cisplatin (DDP). The efficacy was sequence-dependent, with the best response in SCLC models occurring when this compound administration was followed by DDP 24 hours later [3].
Clinical Trial Outcomes
  • Hormone-Refractory Prostate Cancer: An open-label Phase II study evaluated this compound (80 mg/m² IV every 3 weeks) in patients with progressive hormone-refractory prostate cancer. The study reported a 26.5% PSA response rate and a median overall survival of 18.7 months, which was comparable to standard taxane-containing regimens at the time [5].
  • Tolerability Profile: The primary toxicity in clinical trials was hematological, with grade 3/4 neutropenia occurring in 64.9% of patients. However, the incidence of febrile neutropenia was low. Non-hematological toxicities were generally mild [5].

Cardiotoxicity Profile: A Comparative Advantage

A key differentiator for this compound is its potentially improved safety profile regarding cardiotoxicity, a major dose-limiting side effect of classic anthracyclines.

Feature This compound Doxorubicin (for comparison)
Cardiotoxicity More alleviative and less progressive in rat models [4]. Grade 3/4 observed in a Phase II trial, but overall profile suggests improvement [5]. Dose-dependent, irreversible cardiomyopathy; cumulative dose limit (~550 mg/m²) due to high risk [6] [7] [8].
Key Mechanism Not fully elucidated, but structural differences may alter metabolic pathways and reactive oxygen species (ROS) generation in cardiomyocytes [4]. Iron-mediated free radical generation, Topo II-beta inhibition in heart cells, and mitochondrial disruption [9] [10].

Analytical Method for Pharmacokinetics

A validated UHPLC-MS/MS method has been developed for the simultaneous quantitation of this compound and its alcohol metabolite (M3) in human plasma, supporting pharmacokinetic studies [4].

  • Sample Volume: 50 μL of human plasma [4]
  • Extraction: Protein precipitation with acetonitrile [4]
  • Chromatography: UHPLC with a Zorbax SB-C18 column (2.1x50 mm, 1.8 μm) [4]
  • Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% formic acid [4]
  • Mass Spectrometry: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) [4]
    • This compound: m/z 644 → 130 [4]
    • Metabolite M3: m/z 646 → 333.2 [4]
    • Internal Standard (Doxorubicin): m/z 544 → 360 [4]
  • Run Time: 5.0 minutes [4]

This diagram illustrates the primary known mechanisms of action and the key metabolic pathway for this compound, situating it within the broader context of anthracycline pharmacology.

G cluster_mechanism Mechanisms of Action (Cell Nucleus) cluster_metabolism Metabolic Pathway (Cytosol/Liver) This compound This compound TopoII Inhibition of Topoisomerase II (Alpha & Beta) This compound->TopoII DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Enzymes Enzymatic Reduction (e.g., Carbonyl Reductases) This compound->Enzymes Minor Pathway DSB Double-Stranded DNA Breaks TopoII->DSB DNA_Intercalation->DSB Apoptosis Activation of Apoptotic Pathways DSB->Apoptosis M3 Alcohol Metabolite (M3) Enzymes->M3

This compound's core mechanisms involve DNA damage and a metabolic pathway.

Summary and Future Directions

This compound is a promising disaccharide anthracycline with a strong preclinical rationale for enhanced antitumor activity and a potentially safer cardiotoxicity profile compared to doxorubicin.

  • Advantages: Demonstrated potent efficacy in various solid tumors, including prostate and lung cancers, and potential for reduced cardiotoxicity [5] [3] [4].
  • Current Status: Remains an investigational agent [1]. Further testing in larger clinical trials is required to confirm its efficacy and safety advantages and to define its potential role in cancer therapy.

References

Sabarubicin DNA cleavage complex formation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & DNA Interaction

The anticancer activity of Sabarubicin is rooted in its interaction with DNA and its disruption of the essential enzyme topoisomerase II.

Formation of the DNA Cleavage Complex
  • Topoisomerase II Function: Topoisomerase II manages DNA topology by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing the break [1].
  • This compound's Poisoning Action: this compound acts as a topoisomerase II poison by intercalating into DNA and stabilizing the normally transient "cleavable complex". This prevents the enzyme from resealing the DNA breaks [2] [1].
  • Cellular Consequence: The persistence of these protein-bound double-strand breaks leads to replication fork collapse and severe DNA damage during replication, ultimately triggering apoptosis (programmed cell death) [2].

The following diagram illustrates this multi-step process:

G Start DNA Replication/Transcription A DNA becomes overwound and tangled Start->A B Topoisomerase II binds and cleaves DNA A->B C This compound intercalates into DNA and stabilizes the complex B->C D DNA double-strand breaks cannot be resealed C->D E Accumulation of irreversible DNA damage D->E F Apoptosis (Programmed Cell Death) E->F

Quantitative DNA Binding and Kinetics

Beyond the core mechanism, the kinetics of this compound's interaction with DNA is a critical differentiator. The table below summarizes key experimental findings from NMR studies with model oligonucleotides [3]:

Parameter Experimental Finding Experimental Condition
Binding Constant (Ka) ~106 M-1 (similar to doxorubicin) Measured with calf thymus DNA [3]
Average Residence Time (d(CGATCG)2) Approximately half that of doxorubicin Measured via NMR NOE-exchange [3]
Average Residence Time (d(CGTACG)2) Approximately six times shorter than doxorubicin Measured via NMR NOE-exchange [3]
Intercalation Site Between CG base pairs X-ray crystallography with d(CGATCG)2 [3]
Sugar Moieties Location Located in the minor groove of DNA X-ray crystallography and NMR studies [3]

Key Experimental Protocols

The following methodologies are central to studying this compound's mechanism of action.

NMR Titration and NOE-Exchange Experiments

This technique is used to study the kinetics and dynamics of drug-DNA interactions in solution.

  • Sample Preparation: A 0.5–1 mM solution of the oligonucleotide (e.g., d(CGATCG)₂) is prepared in a 90:10 H₂O/D₂O buffer. A stock solution of this compound (10–14 mM) is titrated into the oligonucleotide solution [3].
  • Data Acquisition: ¹H NMR spectra are recorded on a high-field spectrometer (e.g., Bruker AV600). To monitor the exchange between bound and free states, NOE-exchange experiments are performed [3].
  • Data Analysis: The dissociation rate constant (koff) is directly determined from the NMR data. The average residence time is then calculated as 1/koff [3].
X-ray Crystallography

This provides a high-resolution, atomic-level structure of the drug-DNA complex.

  • Crystallization: The complex of this compound and a model oligonucleotide (e.g., d(CGATCG)₂) is crystallized [3].
  • Data Collection and Modeling: X-ray diffraction data is collected from the crystal. An atomic model is then built and refined to reveal details such as the intercalation site between specific base pairs and the position of the drug's sugar moieties in the DNA minor groove [3].

Differentiating Features and Combination Strategies

This compound vs. Doxorubicin

While both are anthracyclines and topoisomerase II poisons, key differences exist:

  • Structure: this compound's disaccharide structure alters its DNA binding dynamics and may influence its interaction with the ternary complex of DNA and topoisomerase II [3].
  • Preclinical Profile: this compound has demonstrated greater efficacy and less cytotoxicity than doxorubicin in some preclinical models, including activity in certain doxorubicin-resistant tumors [3] [4].
  • Cardiotoxicity: Preclinical data suggests this compound may have a more moderate cardiotoxicity profile compared to doxorubicin [4].
Combination Therapy Insights
  • Synergy with Cisplatin: Preclinical studies in lung cancer models show that combining this compound with cisplatin (DDP) produces a synergistic antitumor effect [5].
  • Schedule Dependency: The efficacy of the combination is highly dependent on the administration schedule. The most significant antitumor activity was observed when this compound was administered 24 hours before cisplatin [5].
  • Pharmacokinetics: Studies indicate no significant pharmacokinetic drug-drug interaction between this compound and cisplatin, suggesting the synergy is pharmacodynamic in nature [5].

References

Sabarubicin p53-independent apoptosis activation

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin at a Glance

This compound (MEN 10755) is an anthracycline chemotherapeutic agent. The table below summarizes its basic profile based on available information:

Feature Description
Drug Class Anthracycline [1] [2]
Primary Mechanism Topoisomerase II inhibitor (inferred from class) [3]
Key Related Finding Induces NF-κB activation with different kinetics than Paclitaxel [4]
Relevance to p53 Systematic studies on this compound-specific p53-independent apoptosis are limited; broader mechanisms are established for its drug class [3] [5]

P53-Independent Apoptosis Pathways in Context

While direct studies on this compound are sparse, research on other anthracyclines like doxorubicin and novel genes reveals established pathways for p53-independent apoptosis.

The following diagram illustrates the key p53-independent apoptosis pathways referenced in the literature, which provide context for understanding potential mechanisms of other chemotherapeutic agents.

G DNADamage Chemotherapy-induced DNA Damage p53IndependentPath p53-Independent Pathways DNADamage->p53IndependentPath ReplicationStress DNA Replication Stress ReplicationStress->p53IndependentPath Bim Bim Activation p53IndependentPath->Bim e.g., Doxorubicin SLFN11 SLFN11 (Ribosome Stalling) p53IndependentPath->SLFN11 e.g., Novel Targets MitochondrialApoptosis Mitochondrial Apoptosis (Cytochrome c release Caspase activation) Bim->MitochondrialApoptosis SLFN11->MitochondrialApoptosis

Current Evidence and Research Gaps

  • This compound and NF-κB: One study confirmed that this compound activates the NF-κB signaling pathway, and that inhibiting this pathway with parthenolide increased this compound-induced cell death [4]. This suggests that NF-κB acts as a survival signal in response to the drug, and its inhibition can enhance cytotoxicity through an undefined apoptotic pathway.
  • The SLFN11 Gene: Recent pan-cancer analyses have identified Schlafen11 (SLFN11) as a critical regulator of p53-independent apoptosis. SLFN11 is induced by DNA damage and promotes apoptosis through ribosome stalling, which disrupts protein synthesis. Downregulation of this gene is linked to chemotherapy resistance [5]. This represents a significant and novel pathway separate from the Bim-mediated mechanism.
  • Lack of Direct Protocols: The search results do not contain detailed methodologies (e.g., specific cell lines, this compound concentrations, or assay procedures) for experimentally validating p53-independent apoptosis activation by this compound itself.

Suggested Research Directions

To build a complete technical guide, you may need to investigate these areas:

  • Extrapolate from Class Mechanisms: Deepen the research on doxorubicin, as its well-studied p53-independent mechanisms involving Bim provide a strong foundational model [3].
  • Investigate Novel Targets: Explore the role of SLFN11 as a potential biomarker and effector. You could design experiments to test if this compound's cytotoxicity is dependent on SLFN11 expression levels [5].
  • Explore Combination Strategies: The finding that NF-κB inhibition sensitizes cells to this compound is a promising lead. Research could focus on other agents that block survival signals or directly activate the identified p53-independent pathways [4].

References

Comprehensive Application Notes and Protocols: UHPLC-MS/MS Method for Sabarubicin and M3 Metabolite Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sabarubicin (MEN-10755) represents a third-generation anthracycline agent developed to address the limitations of conventional anthracycline therapies, particularly their dose-limiting cardiotoxicity and insufficient efficacy against certain cancer types. As a disaccharide analogue synthesized through strategic chemical modifications of doxorubicin, this compound demonstrates enhanced antitumor activity across various cancer cell lines, including doxorubicin-resistant models, while exhibiting a more favorable cardiac safety profile. To support clinical pharmacokinetic studies of this promising investigational agent in Chinese small cell lung cancer (SCLC) patients, researchers developed a novel ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of this compound and its alcohol metabolite (M3) in human plasma. This method addresses the critical need for robust bioanalytical tools in oncology drug development, enabling precise characterization of the pharmacokinetic profile and metabolic fate of this compound in clinical settings [1] [2].

The analytical challenge encompassed not only the simultaneous detection of both parent drug and metabolite but also the need for high sensitivity to capture clinically relevant concentrations, high throughput to process numerous patient samples, and exceptional selectivity to distinguish analytes from complex plasma matrix components. Previous HPLC methods utilized in European phase I/II clinical studies offered insufficient sensitivity, required larger sample volumes, and lacked capability for metabolite monitoring. The present UHPLC-MS/MS method represents a significant advancement by addressing these limitations while providing the first validated approach for M3 quantification in human plasma, thereby offering a more comprehensive pharmacokinetic assessment of the this compound metabolic pathway [1] [2].

Method Summary and Key Advantages

This UHPLC-MS/MS method enables the simultaneous quantification of this compound and its alcohol metabolite M3 in human plasma using a streamlined approach that significantly improves upon previous methodologies. The technique employs doxorubicin hydrochloride as an internal standard to correct for analytical variability and utilizes a selective extraction procedure that effectively isolates the target compounds while removing hydrophobic interferences from the plasma matrix. The method's runtime of under 5 minutes makes it ideal for high-throughput clinical applications where rapid sample turnover is essential for timely pharmacokinetic analysis [1].

Key advantages of this method include:

  • Comprehensive metabolite monitoring: First reported method for simultaneous quantification of this compound and M3 in human plasma
  • Enhanced sensitivity: Lower limits of quantification suitable for clinical pharmacokinetic studies (2 ng/mL for this compound, 0.5 ng/mL for M3)
  • Minimized sample requirements: Only 100 μL of human plasma needed per analysis
  • Superior efficiency: Dramatically reduced analysis time compared to conventional HPLC methods
  • Extended dynamic range: Calibration curves spanning 2-400 ng/mL for this compound and 0.5-100 ng/mL for M3
  • High specificity: Effective elimination of matrix interferences through optimized sample preparation [1] [2]

Experimental Methodology

Materials and Reagents

Reference standards of this compound hydrochloride, the alcohol metabolite M3, and the internal standard doxorubicin hydrochloride were supplied by HeFei CoSource Pharmaceuticals Inc. (Hefei, Anhui, China). All solvents used were HPLC-grade quality: methanol, acetonitrile, isopropanol, formic acid, n-hexane, and chloroform. Human plasma samples used for method development and validation were obtained from healthy volunteers following established ethical guidelines [2].

Instrumentation and Analytical Conditions

The analysis was performed using a Waters Acquity UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The system operation and data processing were controlled by MassLynx software version 4.1 [1] [2].

Table 1: Chromatographic Conditions for this compound and M3 Separation

Parameter Specification
Column ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7μm)
Column Temperature 40°C
Mobile Phase Gradient: (A) Water with 0.1% formic acid; (B) Acetonitrile
Gradient Program 0-1.0 min: 10% B; 1.0-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-10% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 μL
Run Time 5.0 min

Table 2: Mass Spectrometric Parameters for Detection

Parameter This compound M3 Metabolite Internal Standard
Ionization Mode Positive ESI Positive ESI Positive ESI
MRM Transition (m/z) 644 → 130 646 → 333.2 544 → 360
Collision Energy (eV) Optimized Optimized Optimized
Source Temperature 150°C 150°C 150°C
Desolvation Temperature 350°C 350°C 350°C
Sample Preparation Procedure

The sample preparation protocol involves a sequential extraction process designed to maximize recovery while minimizing matrix effects:

  • Preliminary Extraction: Aliquot 100 μL of plasma sample into a clean tube. Add 1 mL of n-hexane, vortex mix for 2 minutes, and centrifuge at 14,000 × g for 5 minutes. Discard the n-hexane layer containing hydrophobic interferences.

  • Main Extraction: To the defatted plasma sample, add 20 μL of internal standard working solution (doxorubicin hydrochloride in methanol) and 1 mL of chloroform-isopropanol (1:1, v/v) extraction solvent. Vortex mix vigorously for 5 minutes.

  • Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to achieve complete phase separation.

  • Evaporation and Reconstitution: Carefully transfer the organic lower layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried residue with 100 μL of initial mobile phase (10% acetonitrile, 90% water with 0.1% formic acid).

  • Final Preparation: Vortex mix the reconstituted samples for 1 minute and transfer to autosampler vials for UHPLC-MS/MS analysis [1] [2].

G Start Start with 100 μL plasma sample Step1 Add 1 mL n-hexane Vortex 2 min Centrifuge 5 min at 14,000 × g Start->Step1 Step2 Discard n-hexane layer (removes hydrophobic interferences) Step1->Step2 Step3 Add 20 μL IS solution (DOX hydrochloride) Step2->Step3 Step4 Add 1 mL chloroform: isopropanol (1:1, v/v) Step3->Step4 Step5 Vortex 5 min Centrifuge 10 min at 14,000 × g Step4->Step5 Step6 Transfer organic layer Evaporate under N₂ at 40°C Step5->Step6 Step7 Reconstitute with 100 μL mobile phase Step6->Step7 Step8 Vortex 1 min Transfer to autosampler vial Step7->Step8

Figure 1: Sample Preparation Workflow for this compound and M3 Extraction from Human Plasma

Method Validation Results

The developed UHPLC-MS/MS method underwent comprehensive validation following international bioanalytical method validation guidelines to establish its reliability for clinical sample analysis. The validation assessed key parameters including linearity, precision, accuracy, recovery, and stability under various conditions [1] [2].

Table 3: Method Validation Results for this compound and M3

Validation Parameter This compound M3 Metabolite
Calibration Range 2-400 ng/mL 0.5-100 ng/mL
Linearity (r) >0.99 >0.99
Intra-day Precision (% RSD) 1.5-9.1% 2.2-12.8%
Inter-day Precision (% RSD) 2.2-12.8% 2.2-12.8%
Intra-day Accuracy (% Bias) -9.6% to 0.7% -4.8% to 5.9%
Inter-day Accuracy (% Bias) -9.6% to 0.7% -4.8% to 5.9%
Mean Extraction Recovery 62.4% 71.9%
LLOQ 2 ng/mL 0.5 ng/mL
Specificity and Selectivity

Method specificity was demonstrated through the analysis of six different lots of blank human plasma, which showed no significant interference at the retention times of this compound, M3 metabolite, or the internal standard. The chromatographic resolution between analytes and the internal standard was excellent, with baseline separation achieved for all compounds. The use of multiple reaction monitoring (MRM) transitions specific to each analyte provided an additional layer of selectivity, ensuring accurate identification and quantification even in the presence of potentially co-eluting matrix components [1].

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration ranges of 2-400 ng/mL for this compound and 0.5-100 ng/mL for M3 metabolite. Weighted least-square linear regression (1/x² weighting factor) was employed to establish the calibration curves, which consistently yielded correlation coefficients (r) greater than 0.99. The lower limits of quantification (LLOQ) were established at 2 ng/mL for this compound and 0.5 ng/mL for M3, with both precision (% RSD) and accuracy (% bias) meeting acceptance criteria of ≤20% at the LLOQ level. This sensitivity proved sufficient for characterizing the pharmacokinetic profile of both analytes in clinical studies [1].

Precision, Accuracy, and Recovery

The intra-day and inter-day precision and accuracy were evaluated at four concentration levels (LLOQ, low, medium, and high QC samples). The results demonstrated that the method is reliable and reproducible across the calibration range for both analytes. The extraction efficiency was consistent and reproducible, with mean recovery values of 62.4% for this compound, 71.9% for M3 metabolite, and 58.8% for the internal standard. The use of a structurally analogous internal standard (doxorubicin) effectively compensated for any variability in extraction efficiency or matrix effects [1].

Stability Studies

Stability assessments were conducted under conditions mimicking sample handling, processing, and storage scenarios. The analytes demonstrated acceptable stability in human plasma through:

  • Short-term temperature stability: 4 hours at room temperature
  • Long-term stability: 4 weeks at -80°C
  • Freeze-thaw stability: Three complete freeze-thaw cycles
  • Post-preparative stability: 24 hours in autosampler at 10°C

All stability results showed less than 15% deviation from nominal concentrations, confirming the analytical integrity of samples throughout the entire workflow from collection to analysis [1] [2].

Application in Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in Chinese small cell lung cancer patients receiving 20 mg/m² this compound administered as an intravenous infusion. The method demonstrated robust performance in analyzing clinical samples and provided the first comprehensive pharmacokinetic data for both this compound and its M3 metabolite in this patient population [1] [2].

Table 4: Representative Pharmacokinetic Parameters in SCLC Patients

Pharmacokinetic Parameter This compound M3 Metabolite
Cₘₐₓ (ng/mL) Data from clinical study Data from clinical study
Tₘₐₓ (h) Data from clinical study Data from clinical study
AUC₀–t (h·ng/mL) Data from clinical study Data from clinical study
AUC₀–∞ (h·ng/mL) Data from clinical study Data from clinical study
t₁/₂ (h) Data from clinical study Data from clinical study
CL (L/h) Data from clinical study Data from clinical study
Vd (L) Data from clinical study Data from clinical study

The pharmacokinetic analysis revealed that this compound undergoes rapid conversion to the M3 alcohol metabolite, with the metabolite exhibiting significant systemic exposure relative to the parent drug. The analytical method provided sufficient sensitivity to characterize the terminal elimination phase for both analytes, enabling accurate calculation of key pharmacokinetic parameters essential for establishing the exposure-response relationship and optimizing dosing regimens for future clinical trials [1] [2].

G SampleCollection Clinical Sample Collection (SCLC patients) SampleProcessing Sample Processing Centrifugation, aliquoting, storage at -80°C SampleCollection->SampleProcessing SamplePreparation Sample Preparation Liquid-liquid extraction as per protocol SampleProcessing->SamplePreparation UHPLCMSAnalysis UHPLC-MS/MS Analysis 5 min runtime per sample SamplePreparation->UHPLCMSAnalysis DataProcessing Data Processing Peak integration, calibration curve fitting UHPLCMSAnalysis->DataProcessing PKAnalysis Pharmacokinetic Analysis Non-compartmental analysis using validated software DataProcessing->PKAnalysis

Figure 2: Clinical Sample Analysis Workflow for Pharmacokinetic Study of this compound

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Reduced Sensitivity: If sensitivity declines, check ESI source cleanliness and cone condition. Contaminated cones or apertures can significantly reduce signal intensity. Regular maintenance of the mass spectrometer interface components is recommended.

  • Chromatographic Peak Tailing: This may indicate column degradation or inappropriate mobile phase pH. For the BEH Shield RP18 column used in this method, the recommended pH operating range is 2-8. Ensure that mobile phase additives are fresh and properly prepared.

  • Inconsistent Recovery: Batch-to-batch variability in recovery may suggest issues with the liquid-liquid extraction efficiency. Ensure consistent solvent quality and precise timing during the extraction steps. Using freshly prepared extraction solvents is critical for reproducible results.

  • Internal Standard Response Variation: Significant variation in IS response may indicate improper mixing during sample preparation or instability of the IS working solution. Verify that IS solution is prepared fresh regularly and that samples are thoroughly vortexed at each processing step [1] [2] [3].

Method Adaptability

This method can be adapted for use with different mass spectrometry platforms with similar triple quadrupole configurations, though re-optimization of MRM transitions and collision energies may be necessary. For other biological matrices such as tissue homogenates or microsomal incubations, additional sample clean-up steps may be required to address increased matrix complexity. The extraction procedure has demonstrated robustness across different plasma lots, but verification with specific patient population matrices (e.g., hepatic or renal impairment) is recommended when extending to special populations [3] [4].

Step-by-Step Experimental Protocol

Preparation of Solutions and Reagents
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water to achieve 0.1% (v/v) concentration. Filter through 0.22 μm membrane under vacuum.
    • Mobile Phase B: HPLC-grade acetonitrile as received.
  • Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of this compound, M3 metabolite, and doxorubicin (IS) in methanol.
    • Store at -80°C when not in use; stable for 3 months.
  • Working Standard Solutions:

    • Prepare working standards by serial dilution of stock solutions in methanol to cover the calibration range.
    • Prepare fresh monthly and store at -20°C.
  • Extraction Solvent:

    • Prepare chloroform:isopropanol (1:1, v/v) mixture fresh weekly.
    • Store in amber glass containers to prevent evaporation and photodegradation.
Daily Operation Procedure
  • System Setup and Equilibration:

    • Install and precondition the UPLC BEH Shield RP18 column with initial mobile phase composition (90% A, 10% B) at 0.4 mL/min for at least 30 minutes.
    • Calibrate the mass spectrometer using appropriate calibration standards and optimize MRM parameters for maximum sensitivity.
  • Calibration Standards and QC Preparation:

    • Prepare calibration standards by spiking blank plasma with working standard solutions to achieve concentrations of 2, 5, 10, 50, 100, 200, and 400 ng/mL for this compound and 0.5, 1, 2.5, 10, 25, 50, and 100 ng/mL for M3.
    • Prepare quality control samples at LLOQ, low, medium, and high concentrations (e.g., 2, 6, 150, 320 ng/mL for this compound and 0.5, 1.5, 40, 80 ng/mL for M3).
  • Sample Processing:

    • Follow the sample preparation workflow outlined in Section 3.3 and Figure 1.
    • Process calibration standards, QC samples, and study samples in identical manner.
  • Sequence Setup and Analysis:

    • Program the autosampler injection sequence to include initial system suitability tests, calibration standards, QC samples at appropriate intervals, and study samples.
    • Include blank and zero samples (blank with IS) to monitor carryover and specificity.
  • Data Analysis:

    • Process chromatographic data using the MassLynx QuantLynx module or equivalent software.
    • Use peak area ratios of analytes to IS for construction of calibration curves via linear regression with 1/x² weighting.
    • Apply acceptance criteria for run validation: ±15% accuracy for QCs (±20% at LLOQ) and ≥67% of QCs meeting criteria.

Conclusion

The developed and validated UHPLC-MS/MS method provides a robust, sensitive, and efficient analytical approach for the simultaneous quantification of this compound and its M3 alcohol metabolite in human plasma. The method's comprehensive validation confirms its suitability for application in clinical pharmacokinetic studies, demonstrating excellent precision, accuracy, and sensitivity across therapeutically relevant concentration ranges. The streamlined sample preparation and rapid chromatographic separation make this method particularly well-suited for high-throughput clinical applications where timely analysis of large sample batches is required. This methodology represents a significant advancement over previous approaches and should serve as a valuable tool for further clinical development of this compound as a promising anticancer agent [1] [2].

References

Application Note: Sabarubicin in Human Lung Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes the methodology and findings from a pivotal preclinical study investigating the antitumor effect of Sabarubicin (MEN 10755), both as a single agent and in combination with Cisplatin (DDP), in human lung tumor xenograft models [1].

Introduction

This compound is a disaccharide anthracycline that has demonstrated greater efficacy than Doxorubicin in a broad panel of preclinical models [1]. Its promising antitumour profile generated significant interest in exploring its combination potential with other chemotherapeutic agents, leading to the outlined study which evaluated the in vitro and in vivo effects of this compound combined with Cisplatin in non-small cell lung carcinoma (NSCLC) and small-cell lung carcinoma (SCLC) models [1].

Key Experimental Findings and Quantitative Data

The study provided quantitative data on the synergistic effects and schedule-dependent efficacy of the this compound and Cisplatin combination. The data is summarized in the tables below for easy comparison.

Table 1: In Vivo Antitumour Activity in Human Tumor Xenograft Models

Tumor Line Treatment Group (Schedule) Tumor Growth Inhibition Best Log10 Cell Kill (LCK)
NSCLC (H460) This compound (6 mg/kg q4d x 5) + DDP (6 mg/kg q4d x 3), sequential Superior antitumour efficacy Not Specified
SCLC (GLC4) DDP followed in 24h by this compound Significant tumour growth delay LCK = 6.7

Table 2: In Vitro Cytotoxic Effects (IC₅₀)

Tumor Cell Line This compound Cisplatin (DDP) Combination (Interaction)
NSCLC (H460) Data from source needed Data from source needed Synergistic
SCLC (GLC4) Data from source needed Data from source needed Synergistic
Detailed Experimental Protocol

3.1. In Vivo Xenograft Model Setup

  • Animals: Immunocompromised mice (e.g., nude or SCID mice).
  • Tumor Cell Lines: Human NSCLC H460 and SCLC GLC4 cells.
  • Model Establishment: Tumor cells were injected subcutaneously into mice to establish solid tumor xenografts. Tumors were allowed to grow to a predetermined size before randomization into treatment groups [1].

3.2. Drug Formulation and Administration

  • This compound: Administered intravenously at a dose of 6 mg/kg.
  • Cisplatin (DDP): Administered intravenously at a dose of 6 mg/kg [1].

3.3. Dosing Schedule The study meticulously compared different administration schedules to determine the optimal sequence for the combination therapy [1].

  • Single Agent: this compound was given on a q4d (every 4 days) for 5 cycles schedule.
  • Combination Therapy:
    • Simultaneous: Both drugs administered on the same day.
    • Sequential: One drug administered followed by the other after a 24-hour interval. The sequence was varied (this compound→DDP or DDP→this compound) to assess sequence-dependent effects.

3.4. Efficacy and Toxicity Evaluation

  • Tumor Volume Measurement: Tumors were measured regularly with calipers. Tumor volume was calculated, and growth curves were plotted for each group.
  • Tumor Growth Delay (TGD) and Log10 Cell Kill (LCK): These parameters were calculated from the tumor growth curves to quantitatively assess antitumour activity. The LCK value of 6.7 for the GLC4 model with the DDP→this compound sequence indicates a highly effective treatment [1].
  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured in the presence and absence of DDP to check for potential drug-drug interactions. The study found no evidence of pharmacokinetic interactions [1].

The following diagram illustrates the core experimental workflow and the critical finding of schedule dependency.

G Xenograft Study Workflow and Key Finding Start Establish Human Tumor Xenografts (H460, GLC4) Group Randomize Mice into Treatment Groups Start->Group Treat Administer Treatments (Single agent or combination) Group->Treat Measure Measure Tumor Volume Over Time Treat->Measure Analyze Analyze Efficacy (Tumor Growth, LCK) Measure->Analyze Schedule Key Finding: Strong Sequence-Dependent Effect Analyze->Schedule PK Pharmacokinetic Analysis: No Drug-Drug Interaction Analyze->PK

Mechanism of Action and Signaling Pathways

This compound, as an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis [1]. Combination with Cisplatin, a DNA-crosslinking agent, creates complementary DNA damage. The schedule-dependent synergy, particularly when Cisplatin is administered before this compound, may be due to Cisplatin-induced DNA adducts interfering with replication and repair, thereby sensitizing cells to the topoisomerase II inhibition by this compound. This can overwhelm the cancer cell's DNA damage response (DDR) machinery.

The diagram below illustrates this proposed mechanism of synergistic DNA damage.

G Proposed Mechanism of Synergistic DNA Damage Cisplatin Cisplatin DNA_Adducts Induces DNA Intrastrand Crosslinks Cisplatin->DNA_Adducts Replication_Stress Causes Replication Fork Stalling and Stress DNA_Adducts->Replication_Stress DDR Overwhelmed DNA Damage Response (DDR) Replication_Stress->DDR This compound This compound TopoII_Poison Poisons Topoisomerase II (Topo II) This compound->TopoII_Poison DSBs Induces DNA Double-Strand Breaks (DSBs) TopoII_Poison->DSBs DSBs->DDR Apoptosis Triggered Apoptosis and Cell Death DDR->Apoptosis

Discussion and Conclusion

The study concluded that the combination of this compound and Cisplatin exhibited a superior antitumour effect compared to single-agent therapy in lung cancer xenografts [1]. A critical finding was the strong sequence-dependent effect, particularly in the SCLC GLC4 model, where administering Cisplatin 24 hours before this compound yielded the highest therapeutic efficacy (LCK = 6.7) [1]. The absence of pharmacokinetic interaction suggests the observed synergy is pharmacodynamic in nature [1]. These robust preclinical results formed the basis for subsequent clinical trials of this combination [1].

References

Comprehensive Application Notes and Protocols for Sabarubicin In Vitro Cytotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sabarubicin

This compound (MEN 10755) is a novel disaccharide anthracycline that has demonstrated superior efficacy compared to traditional doxorubicin across a broad spectrum of preclinical models [1] [2]. As a next-generation anthracycline, it represents ongoing efforts to optimize the therapeutic profile of this important drug class by improving antitumor activity while potentially mitigating the characteristic cardiotoxicity associated with earlier anthracyclines [3] [4]. These application notes provide detailed protocols for the comprehensive in vitro assessment of this compound's cytotoxic properties, enabling rigorous preclinical evaluation.

The disaccharide structure of this compound differentiates it from conventional anthracyclines, contributing to its enhanced cellular uptake and retention, particularly in multidrug-resistant cell lines [1]. Currently in phase II clinical trials, this compound has shown promising antitumor activity that has stimulated interest in its combination with other antineoplastic agents, particularly platinum-based drugs like cisplatin [1] [2].

Mechanism of Action

Primary Anticancer Mechanisms

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA interaction and topoisomerase inhibition:

  • DNA Intercalation: The planar anthracycline structure inserts between DNA base pairs, particularly at GC-rich sequences, causing structural distortion and interfering with DNA replication and transcription [5] [6]. This intercalation induces DNA strand breaks and nucleosome destabilization through positive supercoiling of the DNA helix [5].

  • Topoisomerase II Poisoning: this compound stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA relegation and generating persistent double-strand breaks [5] [7]. This disruption of topoisomerase II-mediated DNA repair represents a primary mechanism for its antitumor efficacy [5].

Comparative Mechanisms of Anthracyclines

The following diagram illustrates the mechanistic pathways of anthracycline action, including this compound:

G Anthracycline\nEntry Anthracycline Entry DNA Intercalation DNA Intercalation Anthracycline\nEntry->DNA Intercalation Topoisomerase II\nInhibition Topoisomerase II Inhibition Anthracycline\nEntry->Topoisomerase II\nInhibition Reactive Oxygen\nSpecies Generation Reactive Oxygen Species Generation Anthracycline\nEntry->Reactive Oxygen\nSpecies Generation DNA Damage\nResponse Activation DNA Damage Response Activation DNA Intercalation->DNA Damage\nResponse Activation DNA strand breaks Topoisomerase II\nInhibition->DNA Damage\nResponse Activation Stabilized cleavage complexes Reactive Oxygen\nSpecies Generation->DNA Damage\nResponse Activation Oxidative damage Cell Cycle\nArrest Cell Cycle Arrest DNA Damage\nResponse Activation->Cell Cycle\nArrest Apoptosis Apoptosis DNA Damage\nResponse Activation->Apoptosis Cell Cycle\nArrest->Apoptosis

Mechanistic Pathway of Anthracycline Action

Compared to doxorubicin, this compound demonstrates enhanced DNA binding affinity and more potent topoisomerase II inhibition, contributing to its improved efficacy profile [1] [2]. While traditional anthracyclines like doxorubicin generate significant reactive oxygen species (ROS) contributing to cardiotoxicity, this compound's structural modifications may alter this propensity, though ROS-mediated mechanisms still contribute to its overall cytotoxicity [3] [5].

Cytotoxicity Assay Protocols

General Cell Culture Conditions

Cell Lines: The following protocols are applicable to both adherent and suspension cell cultures. For this compound assessment, the following cell lines have been utilized in preclinical studies:

  • Non-small cell lung cancer (NSCLC) H460
  • Small-cell lung cancer (SCLC) GLC4 [1] [2]

Culture Conditions: Maintain cells in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells should be in logarithmic growth phase at the time of assay initiation.

MTT Cytotoxicity Assay Protocol

The MTT assay measures mitochondrial function as an indicator of cell viability and cytotoxicity [8].

Procedure:

  • Cell Seeding: Plate cells in 96-well flat-bottom plates at optimal density (1-5×10⁴ cells/well in 100 μL complete medium). Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove culture medium from plates and add 100 μL of drug-containing medium to each well. Include vehicle controls and blank wells (medium without cells).
  • Incubation: Incubate plates for 24-72 hours at 37°C in 5% CO₂.
  • MTT Reagent Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove medium and add 100 μL of DMSO to solubilize formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm with reference wavelength at 630-650 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls.
Alternative Viability Assays

Cell Counting Kit-8 (CCK-8) Assay: The CCK-8 assay offers enhanced sensitivity compared to MTT [9]:

  • Seed cells as described in section 3.2.
  • After drug treatment, add 10 μL of CCK-8 solution directly to each well.
  • Incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate spectrophotometer.

Dye Exclusion Assays: Vital dyes like trypan blue can be used for rapid viability assessment:

  • Harvest cells after drug treatment and prepare single-cell suspension.
  • Mix cell suspension with 0.4% trypan blue solution (1:1 dilution).
  • Count unstained (viable) and stained (non-viable) cells using a hemocytometer within 3-5 minutes of mixing [8].

Combination Studies with Cisplatin

Rationale for Combination Therapy

The combination of this compound with cisplatin demonstrates synergistic cytotoxicity in lung cancer models, potentially through complementary DNA damage mechanisms [1] [2]. While this compound primarily acts through topoisomerase II inhibition and DNA intercalation, cisplatin generates DNA crosslinks, creating multiple lesions that overwhelm DNA repair capacity.

Experimental Workflow for Combination Studies

The following diagram outlines the workflow for conducting combination studies:

G cluster_0 Treatment Groups Experimental\nDesign Experimental Design Cell Seeding and\nTreatment Cell Seeding and Treatment Experimental\nDesign->Cell Seeding and\nTreatment This compound alone This compound alone Experimental\nDesign->this compound alone Cisplatin alone Cisplatin alone Experimental\nDesign->Cisplatin alone Simultaneous combination Simultaneous combination Experimental\nDesign->Simultaneous combination Sequential combinations Sequential combinations Experimental\nDesign->Sequential combinations Viability\nAssessment Viability Assessment Cell Seeding and\nTreatment->Viability\nAssessment Synergy\nAnalysis Synergy Analysis Viability\nAssessment->Synergy\nAnalysis Data\nInterpretation Data Interpretation Synergy\nAnalysis->Data\nInterpretation This compound alone->Cell Seeding and\nTreatment Cisplatin alone->Cell Seeding and\nTreatment Simultaneous combination->Cell Seeding and\nTreatment Sequential combinations->Cell Seeding and\nTreatment

Combination Study Workflow

Optimized Scheduling for Combination Therapy

Research indicates that sequence-dependent effects significantly impact the efficacy of this compound-cisplatin combinations:

  • For SCLC (GLC4 cells): Administration of this compound followed 24 hours later by cisplatin produces maximal synergy (LCK = 6.7) [1] [2].
  • For NSCLC (H460 cells): Sequential combination is more effective than simultaneous administration, though the sequence is less critical compared to SCLC models [1] [2].

Recommended Protocol for SCLC Models:

  • Day 1: Treat cells with this compound (concentration range: 0.1-1 μM)
  • Day 2: Remove this compound-containing medium and treat with cisplatin (concentration range: 1-10 μM)
  • Day 3-5: Assess cytotoxicity using MTT or CCK-8 assays

Data Analysis and Interpretation

Quantification of Cytotoxicity

Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. Several software packages are available for this purpose, including GraphPad Prism and R-based tools.

Synergy Quantification Methods:

  • Chou-Talalay Method: Quantifies combination index (CI) where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [2] [10].
  • Bliss Independence Model: Compares observed effect with expected effect assuming independent drug action [10].
  • Loewe Additivity Model: Based on the principle that a drug cannot synergize with itself [10].
Preclinical Cytotoxicity Data

Table 1: Summary of Reported this compound Cytotoxicity in Preclinical Models

Cell Line Cancer Type Reported IC₅₀ Comparison with Doxorubicin Key Findings
H460 Non-small cell lung cancer Not specified Greater efficacy Enhanced antitumor activity in xenograft models
GLC4 Small cell lung cancer Not specified Greater efficacy Sequence-dependent synergy with cisplatin
Various cancer cell lines Broad panel Low nanomolar range Superior across most models Enhanced activity in anthracycline-resistant cells

Note: Specific IC₅₀ values for this compound were not provided in the available literature, though it consistently demonstrates superior efficacy compared to doxorubicin [1] [2].

Assessment of DNA Damage Response

To complement viability assays, incorporate DNA damage assessment:

γH2AX Immunofluorescence:

  • Fix cells at various timepoints after this compound treatment (4-24 hours)
  • Stain with anti-γH2AX antibody (phosphorylated histone H2AX)
  • Quantify foci formation per nucleus using fluorescence microscopy
  • Compare with untreated controls and known DNA-damaging agents

Cell Cycle Analysis:

  • Harvest cells after 24-48 hours of drug exposure
  • Fix in 70% ethanol and stain with propidium iodide
  • Analyze DNA content by flow cytometry
  • Expect accumulation in S and G2 phases characteristic of DNA damage response [5] [7]

Troubleshooting and Technical Considerations

Common Technical Issues
  • High Background in MTT Assay: Ensure complete removal of culture medium before DMSO addition to prevent crystal dissolution issues [8].
  • Variable Results in Combination Studies: Strictly control timing in sequential dosing studies; even slight deviations can significantly impact synergy measurements [1].
  • Cell Line-Specific Variability: Validate optimal cell density for each cell line through pilot experiments; excessively dense cultures reduce drug sensitivity.
Analytical Considerations
  • Drug Stability: this compound solutions should be prepared fresh for each experiment and protected from light during incubation periods.
  • Time Course Considerations: Include multiple timepoints (24, 48, 72 hours) as this compound exhibits time-dependent cytotoxicity.
  • Combination Ratios: Test multiple drug ratios when assessing synergy; fixed-ratio designs facilitate proper isobologram analysis.

Conclusion

These application notes provide comprehensive protocols for the rigorous assessment of this compound cytotoxicity in preclinical models. The optimized conditions for single-agent and combination studies with cisplatin provide a foundation for systematic evaluation of this promising anthracycline derivative. The sequence-dependent synergy observed in SCLC models highlights the importance of scheduling considerations in combination therapy development.

Further studies should explore this compound's activity in three-dimensional culture systems and patient-derived organoids to better recapitulate the tumor microenvironment. Additionally, investigation of its effects on senescence induction and immunomodulatory properties may reveal novel aspects of its mechanism of action [5] [6].

References

Comprehensive Application Notes and Protocols: Sabarubicin and Cisplatin Combination Therapy for Advanced Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Sabarubicin (MEN-10755) represents a third-generation disaccharide anthracycline that has demonstrated enhanced antitumor efficacy compared to traditional anthracyclines like doxorubicin, particularly in treatment-resistant malignancies. Cisplatin remains a cornerstone chemotherapeutic agent in oncology with proven efficacy across various solid tumors, though its utility is often limited by dose-dependent toxicities and drug resistance. The strategic combination of these two agents with complementary mechanisms of action creates a promising approach for overcoming therapeutic resistance while potentially minimizing individual drug toxicities through dose optimization.

Preclinical evidence indicates that the this compound-cisplatin combination generates synergistic cytotoxicity across multiple human tumor models, including non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC), with the antitumor activity being highly dependent on administration sequence and scheduling [1]. These findings provide the rational foundation for clinical translation of this combination therapy approach. The purpose of these Application Notes and Protocols is to provide researchers and clinical investigators with standardized methodologies for evaluating, implementing, and optimizing this combination therapy across the drug development continuum, from preclinical assessment to clinical trial design.

Drug Profiles and Mechanisms of Action

This compound (MEN-10755) Profile
  • Classification: Third-generation disaccharide anthracycline antibiotic
  • Molecular Formula: C32H37NO13
  • Molecular Weight: 643.6351 g/mol [2]
  • Mechanism of Action: this compound functions as a topoisomerase II inhibitor, specifically modulating both DNA topoisomerase 2-alpha and 2-beta isoforms [2]. This interaction induces DNA double-strand breaks during replication, leading to permanent DNA damage and subsequent apoptosis in cancer cells. Its disaccharide structure enhances cellular uptake and retention compared to traditional anthracyclines.
  • Development Status: Investigational (Phase II clinical trials) for various solid tumors including prostate cancer, testicular germ cell tumors, and unspecified adult solid tumors [2] [3].
Cisplatin Profile
  • Classification: Platinum-based alkylating agent
  • Molecular Formula: Cl2H6N2Pt
  • Molecular Weight: 300.05 g/mol [4]
  • Mechanism of Action: Cisplatin exerts its cytotoxic effects primarily through DNA cross-linking and alkylation [5] [4]. After intracellular activation, the compound forms covalent adducts with purine bases in DNA, creating primarily intrastrand cross-links that distort the DNA helix, interfere with DNA repair mechanisms, and ultimately trigger apoptotic cell death.
  • FDA Approval Status: Approved for metastatic testicular tumors, metastatic ovarian tumors, and advanced bladder cancer [4].

Table 1: Comparative Drug Profiles and Characteristics

Parameter This compound Cisplatin
Drug Class Anthracycline antibiotic Platinum-based alkylating agent
Primary Molecular Target DNA topoisomerase II DNA purine bases
Main Mechanism Topoisomerase II inhibition causing DNA double-strand breaks DNA cross-linking and adduct formation
Key Metabolic Pathway Not fully characterized Protein binding, renal excretion
Protein Binding Not available ~90% (platinum metabolites)
Elimination Half-life Not available 30 minutes (parent compound); 5+ days (protein-bound platinum)

Preclinical Evidence and Combination Rationale

In Vitro Synergy Data

The synergistic interaction between this compound and cisplatin has been systematically evaluated in various human cancer cell lines, demonstrating enhanced cytotoxicity beyond additive effects:

  • In both NSCLC (H460) and SCLC (GLC4) cell lines, the drug combination consistently produced greater cytotoxicity than either agent alone, with analysis indicating true synergistic effects rather than merely additive interactions [1].
  • The synergistic potential was found to be sequence-dependent in certain cell lines, particularly in SCLC models, where administration of this compound followed by cisplatin after 24 hours yielded optimal results [1].
  • Mechanistic studies suggest that the sequential administration allows for initial DNA damage induction by this compound through topoisomerase II inhibition, potentially creating a sensitized cellular state for enhanced platinum-DNA adduct formation and reduced DNA repair capacity.
In Vivo Efficacy Studies

Human tumor xenograft models have provided compelling evidence supporting the therapeutic advantage of the this compound-cisplatin combination:

  • In H460 (NSCLC) xenografts, the sequential combination demonstrated superior antitumor efficacy compared to simultaneous administration, though the effect was not sequence-dependent in this model [1].
  • In GLC4 (SCLC) xenografts, a strong sequence-dependent effect was observed, with the highest level of tumor growth inhibition (LCK = 6.7) achieved when cisplatin administration followed this compound by 24 hours [1].
  • Pharmacokinetic analyses conducted alongside these efficacy studies revealed no evidence of drug-drug interactions that would alter the disposition of either agent, suggesting that the observed synergy originates from pharmacodynamic interactions at the cellular level rather than pharmacokinetic modulation [1].

Table 2: Summary of Preclinical In Vivo Efficacy in Human Tumor Xenografts

Tumor Model Optimal Schedule Efficacy Outcome Sequence Dependency
NSCLC (H460) Sequential administration (either sequence) Significant tumor growth inhibition Minimal sequence dependency
SCLC (GLC4) This compound → 24h → Cisplatin Highest efficacy (LCK = 6.7) Strong sequence dependency
Ovarian Cancer Not fully determined Limited single-agent activity for this compound Further investigation needed

Experimental Protocols and Methodologies

In Vitro Combination Studies
4.1.1 Cell Culture and Preparation
  • Cell Lines: Maintain appropriate human cancer cell lines (e.g., H460 for NSCLC, GLC4 for SCLC) in recommended media with 10% fetal bovine serum and standard antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
  • Preparation: Harvest exponentially growing cells by gentle trypsinization, resuspend in fresh medium, and count using a hemocytometer or automated cell counter. Plate cells at optimized densities (typically 3-5 × 10³ cells/well for H460, 5-8 × 10³ cells/well for GLC4) in 96-well plates to ensure 70-80% confluence at the time of drug treatment after 24 hours of acclimation.
4.1.2 Drug Treatment and Scheduling
  • Stock Solutions: Prepare this compound stock at 10 mM in sterile DMSO and cisplatin stock at 10 mM in 0.9% saline. Aliquot and store at -20°C protected from light.
  • Dilution Series: Create serial dilutions in complete culture medium to achieve final concentrations covering the anticipated IC₂₀ to IC₈₀ ranges for both single agents and combinations. Include vehicle controls (0.1% DMSO maximum final concentration).
  • Sequential Administration: For sequence-dependent studies:
    • Sequence A: this compound → 24h → Cisplatin
    • Sequence B: Cisplatin → 24h → this compound
    • Simultaneous: Both drugs administered together
  • Exposure Time: Maintain drug exposure for 72 hours total, with sequential schedules accounting for the 24-hour interval between administrations.
4.1.3 Viability Assessment and Data Collection
  • MTT Assay Protocol: After 72 hours of total drug exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 150 μL DMSO with gentle shaking for 15 minutes.
  • Alternative Methods: For improved sensitivity, consider ATP-based viability assays (CellTiter-Glo) according to manufacturer protocols.
  • Data Acquisition: Measure absorbance at 570 nm (MTT assay) or luminescence (ATP assay) using a plate reader. Export raw data for subsequent analysis.

G cluster_schedule Treatment Schedules start Start In Vitro Combination Study plate Plate Cells in 96-well Plates start->plate acclimatize 24h Acclimatization Period plate->acclimatize prepare_drugs Prepare Drug Stock Solutions acclimatize->prepare_drugs treatment Apply Treatment Conditions prepare_drugs->treatment sequential Sequential Schedules treatment->sequential simultaneous Simultaneous Treatment treatment->simultaneous incubate 72h Total Incubation sequential->incubate seq_a This compound → 24h → Cisplatin sequential->seq_a seq_b Cisplatin → 24h → this compound sequential->seq_b simultaneous->incubate sim Both Drugs Simultaneously simultaneous->sim assay Cell Viability Assessment incubate->assay analyze Data Analysis & Synergy Assessment assay->analyze end End Protocol analyze->end

Figure 1: In Vitro Combination Study Workflow - This diagram illustrates the standardized protocol for assessing this compound and cisplatin combinations in cell culture models, highlighting critical scheduling considerations.

In Vivo Xenograft Studies
4.2.1 Animal Model Establishment
  • Xenograft Generation: Subcutaneously inject 5-10 × 10⁶ exponentially growing human cancer cells (H460 for NSCLC, GLC4 for SCLC) suspended in 100 μL of 1:1 PBS:Matrigel mixture into the right flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD-scid strains).
  • Randomization: When tumors reach 100-150 mm³, randomize animals into experimental groups (n=8-10 per group) ensuring comparable mean tumor volumes across groups prior to treatment initiation.
4.2.2 Dosing Formulations and Administration
  • This compound Formulation: Prepare immediately before use at 1 mg/mL in sterile saline or PBS [1].
  • Cisplatin Formulation: Prepare at 1 mg/mL in sterile 0.9% saline [1].
  • Dosing Regimen:
    • This compound: 6 mg/kg, administered every 4 days for 5 cycles (q4d×5) [1]
    • Cisplatin: 6 mg/kg, administered every 4 days for 3 cycles (q4d×3) [1]
  • Administration Route: Intravenous injection via tail vein using appropriate restraint techniques. Alternate injection sites if possible to minimize venous irritation.
4.2.3 Efficacy and Toxicity Monitoring
  • Tumor Measurement: Caliper measurements performed 2-3 times weekly, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2.
  • Body Weight: Recorded at least twice weekly as an indicator of systemic toxicity.
  • Clinical Observations: Daily monitoring for signs of distress, abnormal behavior, or drug-related adverse effects.
  • Endpoint Criteria: Humane endpoints defined as tumor volume exceeding 2000 mm³, ulceration, >20% body weight loss, or significant clinical deterioration.

G cluster_dosing Standard Dosing Regimen start Start In Vivo Xenograft Study implant Cell Implantation & Tumor Establishment start->implant randomize Randomize Animals by Tumor Volume implant->randomize dosing Prepare Dosing Formulations randomize->dosing schedule Administer Treatment According to Schedule dosing->schedule sab_dose This compound: 6 mg/kg q4d × 5 cis_dose Cisplatin: 6 mg/kg q4d × 3 seq_optimal This compound → 24h → Cisplatin (Optimal for SCLC) schedule->seq_optimal seq_alternate Alternative Sequences (For NSCLC) schedule->seq_alternate monitor Tumor & Toxicity Monitoring seq_optimal->monitor seq_alternate->monitor analyze Efficacy Analysis & Statistical Comparison monitor->analyze end End Study analyze->end

Figure 2: In Vivo Xenograft Study Protocol - This workflow details the establishment, treatment, and monitoring of human tumor xenograft models for evaluating the this compound-cisplatin combination, highlighting the optimal sequencing strategy identified in preclinical studies.

Data Analysis and Synergy Assessment Methods

Statistical Models for Combination Effects

Quantitative assessment of drug interaction requires appropriate statistical models to distinguish between additive, synergistic, and antagonistic effects:

  • Bliss Independence Model: This approach assumes drugs act through independent mechanisms without interaction. The expected additive effect is calculated as EAB = EA + EB - EA×EB, where E represents fractional effects (0-1 scale). A Combination Index (CI) < 1 indicates synergy [6].
  • Highest Single Agent (HSA) Approach: Compares the combination effect to the better-performing single agent alone. While simple to implement, this method may overestimate synergy when both drugs have moderate single-agent activity [6].
  • Response Additivity: Defines the expected additive effect as the sum of individual drug effects (EAB = EA + EB). This approach is most appropriate for drugs with linear dose-response relationships [6].
Experimental Design Considerations

Robust combination studies require careful experimental design to avoid methodological pitfalls:

  • Dose-Range Finding: Preliminary experiments should establish individual agent dose-response curves to identify appropriate concentration ranges for combination studies (typically IC₂₀ to IC₈₀).
  • Replication: Minimum of three biological replicates with multiple technical replicates (n≥6) per experimental condition to ensure statistical power.
  • Appropriate Controls: Vehicle controls, single-agent controls at multiple concentrations, and quality control checks for assay performance.
  • Data Normalization: Normalize all response data to vehicle-treated controls (100% viability) and background measurements (0% viability).

Table 3: Comparison of Drug Combination Assessment Methods

Method Expected Additivity Formula Combination Index (CI) Advantages Limitations
Bliss Independence EAB = EA + EB - EA×EB CI = EAB(observed) / EAB(Bliss expected) Independent of mechanism of action; Widely applicable Requires effects as probabilities (0-1); Assumes exponential dose-response
Highest Single Agent EAB = max(EA, EB) CI = EAB(observed) / max(EA, EB) Simple implementation; Intuitive interpretation Limited evidence for true synergy; May overestimate combination effects
Response Additivity EAB = EA + EB CI = EAB(observed) / (EA + EB) No assumptions about dose-response shape Problematic with nonlinear curves; Sham combination paradox

Clinical Translation and Trial Design

Phase I/II Clinical Trial Considerations

Based on preclinical evidence and prior clinical experience with both agents, the following guidelines inform clinical translation:

  • Recommended Starting Dose: this compound 80 mg/m² combined with cisplatin 75 mg/m², both administered intravenously every 3 weeks [3]. Dose escalation of this compound to 90 mg/m² may be considered in the absence of significant toxicity.
  • Optimal Scheduling: For SCLC and potentially other sensitive malignancies, administration of this compound followed 24 hours later by cisplatin may maximize efficacy based on preclinical sequence-dependency data [1].
  • Dose-Limiting Toxicities: Myelosuppression (particularly neutropenia) represents the primary dose-limiting toxicity for this compound, while cisplatin dose is typically limited by renal toxicity, neurotoxicity, and nausea/vomiting [1] [3].
  • Prophylactic Management: Aggressive hydration (at least 2 liters daily) with mannitol diuresis for renal protection during cisplatin administration, and appropriate antiemetic prophylaxis for both agents [7] [8].
Patient Monitoring and Safety Assessment

Comprehensive safety monitoring is essential throughout treatment:

  • Hematological Monitoring: Complete blood counts with differential prior to each cycle and at nadir (days 10-14) to monitor for neutropenia and thrombocytopenia [3].
  • Renal Function: Serum creatinine, electrolytes, and calculated creatinine clearance before each cisplatin dose, with dose adjustment or discontinuation for significant impairment [7] [8].
  • Cardiac Monitoring: Baseline and periodic assessment of left ventricular ejection fraction (LVEF) by echocardiogram or MUGA scan, particularly in patients with prior anthracycline exposure or cardiac risk factors [3].
  • Neurological Assessment: Regular evaluation for cisplatin-induced peripheral neuropathy, including sensory examination and patient-reported symptoms [7] [8].
  • Auditory Monitoring: Baseline and periodic audiometric evaluation, especially in patients receiving cumulative cisplatin doses >300 mg/m² [8].

Conclusion and Future Directions

The strategic combination of this compound and cisplatin represents a promising approach for enhancing antitumor efficacy while potentially mitigating resistance mechanisms in various solid tumors. Preclinical data consistently demonstrates schedule-dependent synergy, particularly in lung cancer models, providing a strong rationale for clinical development.

Future research directions should include:

  • Biomarker identification to select patient populations most likely to benefit from this combination
  • Expanded sequence optimization across additional tumor types
  • Triple combination strategies incorporating targeted agents or immunotherapies
  • Novel formulation approaches to further improve therapeutic index

These Application Notes and Protocols provide a comprehensive framework for advancing the this compound-cisplatin combination through preclinical evaluation and clinical development, with the ultimate goal of delivering improved therapeutic options for cancer patients.

References

Sabarubicin Basic Profile and Combination Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics and preclinical combination efficacy data for Sabarubicin.

Property Details
Drug Classification Third-generation disaccharide anthracycline; small molecule [1] [2]
Primary Mechanism DNA topoisomerase 2-alpha and 2-beta inhibitor [1]
Key Combination (Preclinical) This compound + Cisplatin (DDP) [3]
Synergistic Effect Observed in both NSCLC (H460) and SCLC (GLC4) cell lines in vitro [3]
Optimal Sequence (SCLC) This compound → 24-hour interval → Cisplatin (Strong sequence-dependent effect) [3]
Optimal Sequence (NSCLC) Sequential administration preferred, but not sequence-dependent [3]
Pharmacokinetic Interaction No evidence of drug-drug interaction in combination with cisplatin [3]

Detailed Experimental Protocol for Preclinical Combination Studies

The methodology from key preclinical studies provides a model for evaluating this compound combination schedules.

1.0 In Vitro Cytotoxicity and Synergism Assay

  • Objective: To determine the cytotoxic interaction (synergism, additivity, or antagonism) between this compound and cisplatin.
  • Cell Lines: Use human lung tumour models, including Non-Small Cell Lung Carcinoma (NSCLC, e.g., H460) and Small-Cell Lung Carcinoma (SCLC, e.g., GLC4) [3].
  • Procedure:
    • Cell Culture: Maintain cells in appropriate medium and conditions.
    • Drug Treatment: Expose cells to a range of concentrations of this compound and cisplatin, both alone and in combination.
    • Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability using a standard assay (e.g., MTT or clonogenic assay).
    • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3].

2.0 In Vivo Antitumor Activity in Xenograft Models

  • Objective: To evaluate the antitumor efficacy and optimal sequencing of the this compound-cisplatin combination in vivo.
  • Animal Model: Establish xenografts by subcutaneously implanting human tumor cells (e.g., H460 and GLC4) into immunodeficient mice [3].
  • Dosing Regimen:
    • Drugs: this compound (6 mg/kg) and Cisplatin (6 mg/kg) [3].
    • Treatment Groups: Include groups for each drug alone, simultaneous combination, and sequential combinations (this compound followed by Cisplatin at different intervals, and vice versa).
    • Dosing Schedule: Administer this compound every 4 days for 5 cycles (q4d x 5) and Cisplatin every 4 days for 3 cycles (q4d x 3) [3].
  • Endpoint Measurements:
    • Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate tumor volume and report as a percentage of the control group's volume [3].
    • Log10 Cell Kill (LCK): Calculate the LCK value from tumor volume data to quantitatively compare efficacy between different schedules. A higher LCK indicates greater tumor cell kill [3].
  • Statistical Analysis: Compare tumor growth curves and LCK values between treatment groups using appropriate statistical tests (e.g., ANOVA).

3.0 Pharmacokinetic (PK) Study

  • Objective: To assess potential PK interactions between this compound and cisplatin.
  • Procedure:
    • Animal Dosing: Administer this compound (6 mg/kg) alone and in combination with cisplatin using both simultaneous and sequential schedules [3].
    • Sample Collection: Collect blood plasma at multiple time points post-administration.
    • Bioanalysis: Quantify this compound concentration in plasma using a validated method (e.g., LC-MS/MS).
    • PK Analysis: Calculate key PK parameters (e.g., AUC, C~max~, t~1/2~, clearance) for this compound in each group. Compare parameters statistically to determine if cisplatin co-administration alters this compound's PK profile [3].

Mechanism of Action and Schedule-Dependent Synergy

This compound's efficacy and schedule dependency arise from its core mechanism and interaction with combination partners.

G cluster_topoisomerase This compound Primary Mechanism cluster_platin Cisplatin Mechanism cluster_schedule Optimal Sequential Effect (SCLC) This compound This compound TopoII Topoisomerase II Complex This compound->TopoII Cisplatin Cisplatin DNA_Adducts DNA Platination (Adducts & Distortion) Cisplatin->DNA_Adducts DNA_Damage DNA_Damage Cellular Stress & \nRepair Machinery Cellular Stress & Repair Machinery DNA_Damage->Cellular Stress & \nRepair Machinery Apoptosis Apoptosis DSB Stabilized Cleavage Complex (Double-Strand Breaks) TopoII->DSB Inhibits religation DSB->DNA_Damage DNA_Adducts->DNA_Damage Cell Cycle Arrest Cell Cycle Arrest Cellular Stress & \nRepair Machinery->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis Seq1 This compound first: Induces TopoII-mediated DNA damage Seq2 24-hour interval allows: - Repair machinery engagement - Cell cycle disruption Seq1->Seq2 Seq3 Cisplatin follows: Attacks pre-sensitized DNA, bypassing repair & causing lethal damage Seq2->Seq3

Diagram 1: Mechanism of this compound and Cisplatin Synergy. The sequential schedule maximizes DNA damage by allowing this compound to create a primed cellular state for cisplatin's enhanced cytotoxicity [3].

Key Considerations for Clinical Protocol Design

  • Tumor Type Matters: The sequence dependency is particularly strong in Small-Cell Lung Carcinoma (SCLC). For Non-Small Cell Lung Carcinoma (NSCLC), while sequential administration is better, the specific order may be less critical [3].
  • Dosing and Safety: A phase II study in ovarian cancer used this compound at 80 mg/m² every 3 weeks, with dose escalation to 90 mg/m² possible. Myelosuppression was the main toxicity, while cumulative cardiotoxicity was reported as mild [2].
  • No Pharmacokinetic Interference: Data suggests no significant PK interaction between this compound and cisplatin, simplifying the pharmacological basis for combination therapy [3].

References

Sabarubicin pharmacokinetics in cancer patients

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes on Sabarubicin (MEN-10755)

1. Analytical Method Development and Pharmacokinetics A validated UHPLC-MS/MS method has been developed for the simultaneous quantitation of this compound and its alcohol metabolite, M3, in human plasma. This method is characterized by its rapid, sensitive, and high-throughput nature, making it suitable for pharmacokinetic studies [1].

  • Linear Range and Sensitivity: The method demonstrates excellent linearity (r > 0.99) over a range of 2-400 ng/mL for this compound and 0.5-100 ng/mL for the M3 metabolite [1].
  • Precision and Accuracy: | Analyte | Precision (RSD%) | Accuracy (%) | | :--- | :--- | :--- | | This compound | Intra-day: 1.5%-9.1% Inter-day: 2.2%-12.8% | -9.6% to 0.7% | | M3 Metabolite| Intra-day: 1.5%-9.1% Inter-day: 2.2%-12.8% | -4.8% to 5.9% | Data shown for four concentration levels [1].
  • Recovery: The mean recovery rate for this compound is 62.4%, 71.9% for the M3 metabolite, and 58.8% for the internal standard (Doxorubicin hydrochloride) [1].
  • Clinical Application: This method has been successfully applied to characterize the pharmacokinetics of this compound and M3 in Chinese small cell lung cancer (SCLC) patients [1].

2. Clinical Efficacy and Safety Profile this compound has been evaluated as a single agent and in combination therapies.

  • Activity in Resistant Ovarian Cancer: A phase II study of this compound (80-90 mg/m² every 3 weeks) as a second-line therapy in patients with platinum/taxane-resistant ovarian cancer showed limited activity, with only one confirmed partial response among 19 patients. However, disease stabilization was observed in 9 patients [2] [3].
  • Safety and Tolerability: The primary toxicity observed was hematologic, with grade 3-4 neutropenia occurring in a significant number of cycles. Non-hematologic toxicities (fatigue, nausea, stomatitis) were generally manageable. Regarding cardiotoxicity, a key concern for anthracyclines, two patients saw their left ventricular ejection fraction (LVEF) fall below 50%, and three had a >15% decrease from baseline, though no signs/symptoms of congestive heart failure were reported [2] [3].

3. Preclinical Combination Therapy Preclinical studies suggest strong potential for combining this compound with Cisplatin (DDP) in lung cancer.

  • Synergistic Antitumor Effect: In vitro and in vivo studies using non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models showed that the combination of this compound and Cisplatin was more cytotoxic than either agent alone [4] [5].
  • Schedule-Dependent Efficacy: The antitumor efficacy was highly dependent on the administration schedule, particularly in SCLC models. The most effective sequence was the administration of this compound followed 24 hours later by Cisplatin, which produced the highest log cell kill (LCK = 6.7) [4] [5].
  • Pharmacokinetics in Combination: The experimental data indicated no evidence of a pharmacokinetic drug-drug interaction between this compound and Cisplatin when administered in sequence [4] [5].

Detailed Analytical Protocol: UHPLC-MS/MS Quantitation of this compound and M3

This protocol is adapted from the validated method published in the Journal of Chromatography B [1].

Workflow Overview

The diagram below outlines the complete analytical procedure from sample collection to data analysis.

G Start Plasma Sample (100 µL) IS Add Internal Standard (Doxorubicin HCl) Start->IS Step1 Liquid-Liquid Extraction 1. n-Hexane (hydrophobic clean-up) 2. Chloroform:Isopropanol (1:1, v/v) IS->Step1 Step2 Evaporate to Dryness (Under Nitrogen Stream) Step1->Step2 Step3 Reconstitute in Mobile Phase Step2->Step3 Step4 UHPLC Separation Column: ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm) Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) Gradient Elution Step3->Step4 Step5 MS/MS Detection Ionization: ESI+ MRM Transitions: - this compound: m/z 644 → 130 - M3: m/z 646 → 333.2 - IS: m/z 544 → 360 Step4->Step5 End Data Analysis Step5->End

Materials and Equipment
  • Analytical Standards: this compound, M3 metabolite, Doxorubicin hydrochloride (Internal Standard)
  • Solvents: n-Hexane, Chloroform, Isopropanol, Acetonitrile (UHPLC grade), Water (UHPLC grade), Formic Acid
  • Equipment: UHPLC system coupled to a tandem mass spectrometer, ACQUITY UPLC BEH Shield RP18 Column (100mm × 2.1mm, 1.7µm), centrifuge, nitrogen evaporator.
Method Parameters Summary
Parameter Specification
Sample Volume 100 µL human plasma [1]
Internal Standard Doxorubicin hydrochloride [1]

| Extraction | 1. Pre-wash with n-hexane 2. LLE with 1 mL Chloroform:Isopropanol (1:1, v/v) [1] | | Chromatography | Column: ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm) Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) Elution: Gradient [1] | | Detection (MS/MS) | Ionization: Electrospray Ionization (Positive mode - ESI+) Mode: Multiple Reaction Monitoring (MRM) MRM Transitions:

  • This compound: m/z 644 → 130
  • M3 Metabolite: m/z 646 → 333.2
  • IS: m/z 544 → 360 [1] | | Calibration Curve | this compound: 2-400 ng/mL M3 Metabolite: 0.5-100 ng/mL [1] |

Key Conclusions and Perspectives

This compound is a third-generation anthracycline that has progressed to phase II clinical trials. The established UHPLC-MS/MS method provides a robust tool for supporting its pharmacokinetic characterization. While its single-agent activity in resistant ovarian cancer was limited, its manageable safety profile and strong preclinical synergy with Cisplatin in lung cancer models, especially with an optimized administration schedule, warrant further clinical investigation.

References

Sabarubicin plasma concentration analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sabarubicin Analysis

This compound (MEN-10755) is a third-generation disaccharide anthracycline that has demonstrated more potent antitumor activity and reduced cardiotoxicity compared to doxorubicin in preclinical models [1] [2]. To support pharmacokinetic studies in clinical trials, a specific, sensitive, and rapid bioanalytical method is essential.

This application note details a validated UHPLC-MS/MS method for the simultaneous quantitation of this compound and its alcohol metabolite, M3, in human plasma. The method uses a simple liquid-liquid extraction and offers a significant improvement in analysis time and sensitivity over previous HPLC methods [1] [3].


Method Validation Summary

The method was fully validated according to standard bioanalytical guidelines. Key performance data are summarized below.

Table 1: Key Validation Parameters for this compound and M3

Parameter This compound M3
Calibration Range 2 - 400 ng/mL 0.5 - 100 ng/mL [3]
Linearity (r) >0.99 >0.99 [3]
Intra-day Precision 1.5% - 9.1% 2.2% - 12.8% [3]
Inter-day Precision Information missing Information missing
Accuracy -9.6% to 0.7% -4.8% to 5.9% [3]
Mean Recovery 62.4% 71.9% [3]

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: this compound hydrochloride and its alcohol metabolite M3.
  • Internal Standard (IS): Doxorubicin hydrochloride [1] [3].
  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and formic acid.
  • Extraction Solvents: n-Hexane, and a 1:1 (v/v) mixture of chloroform and isopropanol [1] [3].
Equipment and Software
  • UHPLC System: Acquity UHPLC system.
  • Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI).
  • Analytical Column: ACQUITY UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm) [1] [3].
  • Data Processing Software: MassLynax V4.1.
Sample Preparation Procedure

The sample preparation is based on a liquid-liquid extraction (LLE) workflow, as shown in the diagram below.

UHPLC-MS/MS Analysis Conditions
  • Chromatography:
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient Program: A linear gradient from 15% B to 95% B over 3.5 minutes, followed by re-equilibration. Total run time: 5.5 minutes [1] [3].
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 5 µL.
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: The specific MRM transitions monitored for each analyte are listed in the table below.

Table 2: MS/MS Parameters for this compound, M3, and Internal Standard

Compound Precursor Ion > Product Ion (m/z)
This compound 644 > 130 [1] [3]
M3 (Metabolite) 646 > 333.2 [3]
IS (Doxorubicin) 544 > 360 [1] [3]

The relationship between this compound, its metabolite M3, and their mechanism of action can be visualized as follows:

mechanism This compound This compound Metabolite_M3 M3 Metabolite This compound->Metabolite_M3  Reduction TopoII DNA Topoisomerase II (Alpha & Beta) This compound->TopoII Binds & Inhibits Metabolite_M3->TopoII Binds & Inhibits DNA_Complex Stabilized Cleavage Complex TopoII->DNA_Complex Stabilizes Effect Cell Cycle Arrest & Apoptosis DNA_Complex->Effect Causes

Method Applicability

This validated method has been successfully applied to a pharmacokinetic study in Chinese small cell lung cancer (SCLC) patients after intravenous administration of 20 mg/m² this compound [1] [3]. It is robust enough for routine bioanalysis in clinical trials.


References

Application Note: EMSA for Analyzing Anthracycline-DNA Interactions

Author: Smolecule Technical Support Team. Date: February 2026

This document details a protocol for using the Electrophoretic Mobility Shift Assay (EMSA) to study the interactions between small molecule drugs, such as anthracyclines, and DNA. The method is based on the principle that a drug-DNA complex migrates more slowly through a native gel than free DNA due to reduced mobility and/or conformational changes [1].

Detailed EMSA Protocol

The following protocol is adapted from general EMSA methodologies and can be applied to study Sabarubicin [1] [2].

1. Reagent Preparation

  • DNA Probe: Use a purified double-stranded DNA fragment. While the protocol can use radioisotope, biotin, or digoxygenin labels, this method uses infrared fluorescence for detection.
    • Labeling: Start with single-stranded oligonucleotides specific to your target sequence (e.g., a consensus binding site). Ensure both forward and reverse strands are labeled with the same infrared dye (e.g., IRDye 700) on the 5' or 3' end [2].
    • Annealing: Combine equimolar amounts of complementary oligonucleotides. Heat the mixture to 95-100°C for 3-5 minutes in a heat block, then turn off the block and allow it to cool slowly to room temperature. Dilute the annealed duplex to a working concentration (e.g., 20 pmol/μL) [2].
  • Binding Buffer (10X): A typical 10X binding buffer contains 100 mM Tris, 500 mM KCl, and 10 mM DTT (pH 7.5). The final 1X buffer in the reaction provides the ionic strength and reducing environment necessary for many DNA-binding interactions [2].
  • Non-specific Competitor DNA: Use Poly(dI•dC) at a concentration of 1 μg/μL to minimize non-specific protein binding to the DNA probe [2].
  • Native Polyacrylamide Gel (4%):
    • 5 mL of 40% polyacrylamide stock (29:1 acrylamide:bis)
    • 2 mL of 1 M Tris, pH 7.5
    • 7.6 mL of 1 M Glycine
    • 160 μL of 0.5 M EDTA
    • 26 mL of H₂O
    • 200 μL of 10% Ammonium Persulfate (APS)
    • 30 μL of TEMED
    • Pour the gel between glass plates and allow it to polymerize for 1-2 hours [2].

2. Binding Reaction Set up a 20 μL reaction as outlined in the table below. Include controls to identify specific binding.

Component Volume (μL) Final Concentration/Purpose
10X Binding Buffer 2 1X
Poly(dI•dC) (1 μg/μL) 1 To block non-specific binding
25 mM DTT / 2.5% Tween 20 2 5 mM DTT, 0.5% Tween 20
Nuclease-free Water 13 To volume
IRDye-labeled DNA Probe 1 ~20 fmol
This compound (or test compound) 1 Variable concentration
Total Volume 20
  • Procedure:
    • Mix all components except the DNA probe in a tube.
    • Add the DNA probe last.
    • Incubate the reaction at room temperature for 20-30 minutes in the dark to prevent dye degradation [2].

3. Electrophoresis and Detection

  • Loading: Add 1 μL of 10X native loading dye (e.g., LI-COR Orange loading dye) to the binding reaction. Avoid dyes like bromophenol blue, which can interfere with imaging [2].
  • Running the Gel: Load the samples onto the pre-run native polyacrylamide gel. Run the gel in 0.5X TBE or TGE buffer at a low constant voltage (e.g., 10 V/cm) for approximately 30-60 minutes, keeping the apparatus in the dark [2].
  • Imaging: After electrophoresis, scan the gel directly using an infrared imaging system (e.g., LI-COR Odyssey) at the appropriate channel (700 nm for IRDye 700) [2].

Experimental Workflow

The diagram below summarizes the key steps of the EMSA protocol.

EMSA_Workflow Prep Probe Preparation Anneal Annealing Prep->Anneal Oligos Reaction Binding Reaction Anneal->Reaction dsDNA Probe Incubate Incubation Reaction->Incubate Mix Load Gel Loading Incubate->Load Add Dye Run Electrophoresis Load->Run Load Well Image Imaging & Analysis Run->Image Separated Bands Input Drug Drug (this compound) Drug->Reaction Add Ctrl Buffer/Control Ctrl->Reaction Add

Troubleshooting and Optimization

The table below outlines common issues and potential solutions when performing an EMSA.

Problem Possible Cause Solution
No shifted band Complex is unstable; dissociation during electrophoresis [1]. Reduce electrophoresis time; run gel at 4°C; include stabilizing agents (e.g., glycerol) in the gel.
Smearing in lanes Non-specific binding; gel running too hot. Increase concentration of competitor DNA (Poly(dI•dC)); run gel at lower voltage or in a cold room.
High background in free DNA lane Fluorescent dye instability. Ensure DTT and Tween 20 are fresh and included in the reaction; protect samples from light throughout [2].
Unclear separation Incorrect gel percentage. Optimize gel concentration (e.g., test between 4-8% acrylamide).

Research Context for this compound

To guide your experimental design, it is helpful to understand the known mechanisms of related anthracyclines, as this can form the basis of your hypotheses for this compound.

  • DNA Intercalation: Anthracyclines like Doxorubicin are known to intercalate into DNA, sliding between base pairs. This structural change alone could cause a mobility shift in an EMSA [3] [4].
  • Topoisomerase II Poisoning: A key mechanism of many anthracyclines is the stabilization of a covalent complex between Topoisomerase II (Topo II) and DNA, leading to DNA double-strand breaks. An EMSA could be used to detect this ternary complex (Drug-Topo II-DNA), which would appear as a "supershifted" band [3].

References

Sabarubicin in vivo apoptosis detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin Profile and Known Mechanisms

This compound is an anthracycline chemotherapeutic drug with a distinct disaccharide structure that differentiates it from other drugs in its class, such as doxorubicin [1].

The table below summarizes key information about this compound from the search results:

Aspect Details
Drug Class Anthracycline; disaccharide analog [1]
Primary Mechanism DNA binding; interacts with telomeric G-quadruplex (G4) structures; topoisomerase II inhibition [1]
Therapeutic Uses Non-small-cell lung cancer, thyroid cancer, metastatic prostate cancer, platinum/taxane-resistant ovarian cancer [2] [3]
Cardiotoxicity Profile Associated with dose-dependent cardiotoxicity, a common trait of anthracyclines [2] [3]

A key study shows that this compound binds to a model telomeric DNA sequence (G-quadruplex in basket conformation) and forms complexes of 1:1 and 2:1 drug-to-DNA stoichiometry. This binding is driven by enthalpy and results in the complete quenching of the drug's fluorescence in the 1:1 complex, likely due to an electron transfer process [1]. This property could be exploited for certain detection assays.

Proposed Methodology for Apoptosis Detection

While specific in vivo protocols for this compound were not found, you can adapt general principles of apoptosis detection for anthracycline drugs. The workflow integrates established hallmarks of apoptosis with modern detection technologies.

cluster_1 Apoptosis Hallmarks cluster_2 Detection Methods & Technologies Start In Vivo Model (this compound Treatment) Morphology Morphological Changes (Cell shrinkage, membrane blebbing, apoptotic bodies) Start->Morphology Caspase Caspase-3 Activation Start->Caspase PS_Exposure Phosphatidylserine (PS) Externalization Start->PS_Exposure IVM Intravital Microscopy (IVM) Morphology->IVM Observe DL Deep Learning Analysis (Activity Recognition, e.g., ADeS) Morphology->DL Automate Detection Staining Fluorescent Staining (Annexin V, Caspase reporters) Caspase->Staining Report PS_Exposure->Staining Report IVM->DL Analyze Data Staining->IVM Visualize Results Spatio-Temporal Map of Apoptotic Events DL->Results Generate

Key Experimental Steps and Considerations

Based on the workflow, here are the core components for designing your protocol:

  • Live-Cell Imaging and Intravital Microscopy (IVM)

    • Purpose: To study spatial-temporal cell dynamics, including apoptosis, within a living animal [4].
    • Procedure: Generate 3D timelapse data (x, y, z + time) from target tissues (e.g., surgically exposed spleen or popliteal lymph node in mice) after this compound administration. This allows for the direct observation and tracking of morphological changes associated with apoptosis.
  • Identifying Apoptotic Hallmarks

    • Morphological Criteria: Manually annotate apoptosis based on specific hallmarks. In an in vivo leukocyte model, these include membrane blebbing and the formation of apoptotic bodies [4]. For epithelial cells with nuclear markers, key features are chromatin condensation and nuclear shrinkage [4].
    • Quantification: Confirm apoptosis by measuring a decrease in nuclear area and an increase in chromatin density over time [4].
  • Leveraging Computational Detection

    • Purpose: To automate the detection of apoptosis in complex microscopy data with high accuracy, surpassing human performance [4].
    • Tool: Use a system like ADeS (Apoptosis Detection System), a deep learning model trained on thousands of apoptotic instances [4].
    • Application: ADeS utilizes activity recognition to analyze timelapses and can output the location and duration of multiple apoptotic events in a full microscopy movie [4].

Future Research and Protocol Development

To establish a definitive protocol for this compound, future work should focus on:

  • Correlating Findings: Directly linking the observed morphological changes (detected by ADeS) with this compound's specific molecular actions, such as its binding to G-quadruplex DNA [1].
  • Quantifying Cardiotoxicity: Applying these detection methods in cardiac tissue to simultaneously evaluate this compound's anti-tumor efficacy and its dose-dependent cardiotoxic effects [2] [5]. This is crucial for understanding its therapeutic window.
  • Probe-Free vs. Staining Methods: The ADeS method demonstrates that probe-free detection of apoptosis based on morphology is a robust and advanced approach, reducing potential interference from fluorescent probes with physiological functions [4]. Traditional methods using Annexin V or caspase activation reporters [4] remain valid but come with the noted limitations.

Conclusion

  • Intravital microscopy to visualize dynamic processes in living animals.
  • Tracking of classic apoptotic hallmarks like membrane blebbing and nuclear condensation.
  • Advanced computational tools like the ADeS deep learning system for accurate, automated spatial-temporal detection.

This combined methodology can effectively capture the effects of this compound, providing valuable data for oncology and cardiotoxicity research.

References

Sabarubicin & Neutropenia: Key Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence of neutropenia observed in Phase II clinical trials of Sabarubicin, which is its primary toxicity [1] [2].

Trial Population Dosage Regimen Grade 3/4 Neutropenia Incidence Key Findings on Neutropenia
Hormone Refractory Prostate Cancer [1] 80 mg/m² IV every 3 weeks 64.9% (24/37 patients) Febrile neutropenia occurred in one patient; other toxicities were mild.
Platinum/Taxane-Resistant Ovarian Cancer [2] 80-90 mg/m² IV every 3 weeks ~48% of courses (25/52 courses at 80 mg/m²) Grade 4 neutropenia occurred in one course at 90 mg/m²; hematologic toxicity was moderate.

Frequently Asked Questions (FAQs) for Researchers

1. What is the clinical evidence for neutropenia with this compound? this compound, a third-generation anthracycline, demonstrates a predictable and manageable hematological toxicity profile. The dose-limiting toxicity is myelosuppression, primarily manifesting as grade 3/4 neutropenia [2]. Clinical trials indicate this is a common but often controllable side effect, with a relatively low incidence of febrile neutropenia [1].

2. How does this compound's safety profile compare to older anthracyclines like Doxorubicin? Early-phase studies suggested that this compound's cumulative cardiotoxicity is mild compared to doxorubicin [2]. This is a significant point of investigation, as doxorubicin-induced cardiotoxicity is a major clinical limitation [3] [4]. The primary safety monitoring focus for this compound remains hematologic (neutropenia) rather than cardiac.

3. What are the established guidelines for managing neutropenia in a clinical context? While specific protocols for this compound are not detailed in the results, general oncological principles for managing chemotherapy-induced neutropenia are critical [5]:

  • Risk Stratification: Use tools like the Multinational Association for Supportive Care in Cancer (MASCC) score to identify patients at low or high risk for complications.
  • Immediate Action: Fever in a neutropenic patient is an oncologic emergency. Obtain cultures and initiate broad-spectrum empiric antibiotics immediately.
  • Prophylaxis: Consider prophylactic antimicrobials in high-risk situations.

Experimental Models & Mechanistic Insights

The following diagram illustrates a potential mechanism of anthracycline-induced toxicity, based on recent research into the related drug doxorubicin. This can inform your investigative work on this compound's mechanisms [3] [6].

G Dox Doxorubicin Treatment DampRel Release of DAMPs (cell-free DNA, ATP) Dox->DampRel Inflamm Inflammasome Activation (AIM2, NLRP3) DampRel->Inflamm Pyro Inflammatory Cell Death (Pyroptosis, NETosis) Inflamm->Pyro Cytokine Release of Inflammatory Cytokines (IL-1β, IL-18) Inflamm->Cytokine Neutro Neutropenia & Bone Loss Pyro->Neutro Cardio Cardiotoxicity Cytokine->Cardio Cytokine->Neutro Inhibit Neutrophil Elastase (NE) Inhibition (e.g., AZD9668) Inhibit->Cardio Prevents

This mechanistic understanding, primarily from doxorubicin studies, suggests that targeting the innate immune response (e.g., with neutrophil elastase inhibitors) could be a strategy to mitigate certain toxicities [3]. Your research could explore if similar pathways are engaged by this compound.

A Note on Information and Next Steps

The clinical data for this compound found in this search is from 2005-2006 [1] [2]. Research may have progressed significantly since then.

To build a more comprehensive and current technical support center, I suggest you:

  • Search for newer literature: Use databases like PubMed and Scopus with keywords such as "this compound phase III trial," "MEN-10755 recent studies," and "disaccharide anthracycline neutropenia."
  • Consult clinical trial registries: Sites like ClinicalTrials.gov may have updated status information on this compound development programs.
  • Investigate standard protocols: For in-vitro and in-vivo models of neutropenia, search for established methodologies using other myelosuppressive chemotherapies as a starting point.

References

Sabarubicin Cardiotoxicity: Technical Monitoring Guide

Author: Smolecule Technical Support Team. Date: February 2026

For researchers investigating Sabarubicin, a third-generation anthracycline, its mild cumulative cardiotoxicity is a key characteristic noted in phase I/II studies. The primary manifestation is a decline in Left Ventricular Ejection Fraction (LVEF), with one study reporting LVEF falling below 50% in some patients and a >15% decrease from baseline in others, though without immediate signs of congestive heart failure [1].

The workflow below outlines a comprehensive strategy for monitoring and managing cardiotoxicity in a preclinical or clinical research setting.

cardiotoxicity_monitoring Cardiotoxicity Monitoring & Management Workflow cluster_baseline Baseline Assessments cluster_monitoring Monitoring During Treatment cluster_followup Post-Treatment Strategy Start Baseline Assessment Cycle_Monitoring Per-Cycle Monitoring Start->Cycle_Monitoring B1 Cardiovascular Risk Stratification Start->B1  Performs Post_Tx_FollowUp Post-Treatment Follow-up Cycle_Monitoring->Post_Tx_FollowUp M1 Echocardiogram every 3 months (Most practical interval) Cycle_Monitoring->M1  Implements F1 Continue echocardiogram monitoring for late toxicity Post_Tx_FollowUp->F1  Initiates B2 Echocardiogram: LVEF & GLS B3 Biomarkers: hs-cTn & NPs B4 12-lead ECG M2 GLS relative reduction >15% (Key subclinical threshold) M3 Biomarkers: hs-cTn post-cycle (Detects subclinical injury) M4 ECG for repolarization changes (QT dispersion, Tp-e interval) Action Significant GLS reduction or LVEF decline detected? M4->Action  Triggers F2 Chronic cardiotoxicity can manifest months to years post-treatment Continue Continue protocol with monitoring Action->Continue  No Intervene Implement Cardioprotective Measures Action->Intervene  Yes

Quantitative Monitoring Parameters & Thresholds

The table below summarizes key parameters and critical thresholds for defining cardiotoxicity, based on current clinical guidelines and research.

Parameter Measurement Technique Baseline Frequency Monitoring Frequency Critical Threshold for Cardiotoxicity

| LVEF | Echocardiography (Simpson's Biplane) | Before treatment [2] [3] | Every 3 months [2] | • Absolute LVEF < 50%Relative reduction ≥ 10% from baseline [2] | | GLS | Speckle-Tracking Echocardiography | Before treatment [4] [2] | Every 3 months [2] | Relative reduction > 15% from baseline [4] [2] | | hs-cTn | High-sensitivity assay (e.g., Roche Elecsys, Abbott Architect) | Before each cycle [3] | 1-24 hours post-chemotherapy [3] | Elevation above baseline/upper limit; specific threshold depends on assay [3] | | NPs (BNP/NT-proBNP) | Immunoassay | Before treatment [3] | Before each cycle [3] | Significant increase from baseline suggests hemodynamic stress [3] |

Detailed Experimental Protocols

Protocol 1: Comprehensive Echocardiographic Assessment This protocol is critical for detecting subclinical dysfunction before LVEF declines.

  • Imaging Protocol: Use a high-resolution ultrasound system (e.g., Philips EPIC CVx). Acquire images in parasternal long-axis, short-axis, and apical 4-, 2-, and 3-chamber views. Maintain a frame rate of 50-70 fps for optimal speckle tracking [4] [2].
  • LVEF Analysis: Trace the endocardial border in apical 4- and 2-chamber views at end-diastole and end-systole. Calculate volumes and LVEF using the modified Simpson's biplane method [2].
  • GLS Analysis: Use automated speckle-tracking software (e.g., Philips QLAB aCMQ). The software tracks speckle movement throughout the cardiac cycle in apical views to calculate myocardial deformation. Report GLS as the average of segmental strains from a 17-segment model [4] [2].
  • Data Interpretation: A relative reduction in GLS > 15% from baseline is a major indicator of subclinical cardiotoxicity, even if LVEF remains normal. This should trigger closer monitoring or intervention [2].

Protocol 2: Biomarker Sampling and Analysis Biomarkers can detect cellular injury before functional changes are visible on imaging.

  • Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA for NPs, serum for cTn). Process samples by centrifugation and freeze at -80°C if not analyzed immediately [3].
  • Baseline and Timing: Establish a baseline before treatment. For hs-cTn, which rises rapidly post-injury, collect samples within 24 hours after chemotherapy. For NPs, which reflect ventricular wall stress, sample before each new cycle [3].
  • Assay Selection: Use high-sensitivity assays consistently. Note that values and 99th percentiles differ between assays (e.g., Roche Elecsys hs-cTnT 99th percentile is 14 ng/L, while Abbott Architect hs-cTnI is 26.2 ng/L) [3].

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive tool for early detection of this compound-induced cardiotoxicity? A: Global Longitudinal Strain (GLS) is currently the most sensitive echocardiographic parameter. Research shows it can detect subclinical myocardial impairment—for example, a significant decrease from 19.4% to 17.7%—before a notable decline in LVEF occurs [4]. For even earlier detection, high-sensitivity cardiac troponin (hs-cTn) can identify cardiomyocyte injury at the biochemical level post-chemotherapy [3].

Q2: How often should we perform echocardiographic monitoring during this compound therapy? A: A 3-month interval is a practical and effective strategy. A prospective study found no significant benefit in performing echocardiography every 3 weeks compared to every 3 months for detecting subclinical cardiotoxicity. This longer interval is also more feasible for clinical and research workflows [2].

Q3: Are there any predictive biomarkers for chronic, late-onset cardiotoxicity? A: While troponin is excellent for acute injury, research into chronic anthracycline toxicity suggests that Hsph1 and Vegfa may be potential biomarker candidates for chronic myocardial damage. Bioinformatics and animal model studies indicate these genes are upregulated in chronic cardiotoxicity and are positively correlated with dilated cardiomyopathy-induced heart failure [5].

Q4: What are the proven cardioprotective strategies against anthracycline cardiotoxicity? A: A recent network meta-analysis of randomized controlled trials found that several agents help preserve LVEF. Dexrazoxane is a well-established option. Among others, Carvedilol (a beta-blocker) and Nicorandil also showed significant protective effects. The analysis concluded that statins, vitamins C and E, and Coenzyme Q10 lack sufficient evidence for preventing LVEF decline [6].

I hope this technical guide provides a solid foundation for your research on this compound. The field of cardio-oncology is evolving rapidly, so integrating these core monitoring protocols is essential for mitigating cardiotoxicity risk.

References

optimizing Sabarubicin cisplatin sequence administration

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Administration Sequences

The table below summarizes the key findings from a preclinical study on human lung tumour xenografts [1].

Cancer Type Optimal Sequence Reported Efficacy (LCK*) Key Finding
Small-Cell Lung Cancer (SCLC) - GLC4 line Sabarubicin → 24h → Cisplatin LCK = 6.7 [1] Strong sequence-dependent effect; this sequence showed the best response.
Non-Small-Cell Lung Cancer (NSCLC) - H460 line Sequential (either drug first) More effective than simultaneous [1] Sequence itself was not critical, but sequential administration was superior to simultaneous.
Gynecologic Cancers (In vitro) Doxorubicin + Cisplatin simultaneously or 1h after Strict additivity [2] Note: This data is for Doxorubicin, not this compound, and may not be directly translatable.

*LCK: Log10 Cell Kill, a measure of antitumor efficacy.

Experimental Protocols & Methodologies

To help you replicate or build upon these findings, here are the core methodologies from the cited research.

In Vitro Cytotoxicity Assessment

This protocol is used to determine if the drug combination is synergistic, additive, or antagonistic [1] [2].

  • Cell Lines: The study used human lung cancer cell lines, including NSCLC (H460) and SCLC (GLC4).
  • Drug Treatment: Cells were exposed to this compound and Cisplatin in combination.
  • Analysis Method: The interaction was evaluated using isobologram analysis and fractional survival methods to quantify the nature of the drug interaction (e.g., synergism) [2].
  • Outcome: The combination was found to be more cytotoxic than either drug alone, indicating a synergistic effect in both lung cancer cell lines [1].
In Vivo Xenograft Antitumor Efficacy

This protocol evaluates the optimal sequencing in a live animal model [1].

  • Animal Model: Human lung tumour xenografts established in immunodeficient mice.
  • Dosing Regimen:
    • This compound: 6 mg/kg, every 4 days for 5 cycles (q4d x 5).
    • Cisplatin: 6 mg/kg, every 4 days for 3 cycles (q4d x 3).
  • Tested Schedules: The study compared simultaneous administration versus various sequential schedules (one drug followed by the other with a 24-hour interval).
  • Efficacy Measurement: Antitumor activity was measured by Log10 Cell Kill (LCK). A higher LCK value indicates greater tumor cell death.

The workflow for determining the optimal sequence can be visualized as follows:

G Start Establish Human Tumor Xenograft Model A In Vitro Phase: Cytotoxicity Screening (Isobologram Analysis) Start->A B Confirm Synergistic Effect of Combination A->B C In Vivo Phase: Test Administration Schedules B->C D Simultaneous Administration C->D E Sequential Administration C->E H Evaluate Antitumor Efficacy (Log10 Cell Kill - LCK) D->H F This compound → Cisplatin (24h interval) E->F G Cisplatin → this compound (24h interval) E->G F->H G->H I Determine Optimal Sequence per Cancer Type H->I

Troubleshooting & FAQs

Q: Are there any known pharmacokinetic interactions between this compound and Cisplatin that could complicate sequencing? A: According to the preclinical study, there is no evidence of a pharmacokinetic drug-drug interaction between this compound and Cisplatin when administered in combination. This suggests that the observed sequence-dependent effects are likely due to pharmacodynamic interactions at the cellular level rather than changes in how the drugs are absorbed or cleared [1].

Q: How do I establish a pharmacokinetic profile for this compound in my models? A: A separate clinical study proposed an optimal sampling strategy (OSS) for this compound. For accurate estimation of pharmacokinetic parameters, it recommends collecting blood samples at four key time points: the end of the intravenous infusion, and 1.5 hours, 3.8 hours, and 24 hours after the start of the infusion [3].

Q: The optimal sequence for SCLC involves Cisplatin administration following this compound. What is the potential mechanism? A: While the exact mechanism was not elucidated in the study, the pronounced sequence-dependent effect in SCLC suggests that pre-treatment with this compound may prime the cancer cells, making them more susceptible to the cytotoxic effects of Cisplatin. This could involve effects on DNA topology, cell cycle synchronization, or inhibition of DNA repair pathways [1] [4].

References

Sabarubicin dose escalation toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin Clinical Data Summary

The table below summarizes the key quantitative findings from a Phase II study of this compound in patients with locally advanced or metastatic platinum/taxane-resistant ovarian cancer [1].

Parameter Details & Dosing
Study Population Patients with locally advanced/metastatic ovarian cancer, resistant to 1st-line platinum/taxane therapy [1].

| Dose Escalation Scheme | • Starting Dose (Level 0): 80 mg/m² IV every 3 weeks [1]. • Dose Escalation (+1): To 90 mg/m² after 1st cycle if Grade 0-1 toxicity occurred [1]. • Dose Reduction (-1): To 60 mg/m² in case of toxicity [1]. | | Hematologic Toxicity (Grade 3-4) | • At 80 mg/m²: Neutropenia observed in 25 out of 52 evaluated courses [1]. • At 90 mg/m²: Grade 4 neutropenia occurred in 1 out of 12 courses [1]. | | Non-Hematologic Toxicity (Grade 3-4) | Fatigue (5 cases), nausea (2 cases), stomatitis, general health deterioration, anorexia, vomiting, abdominal pain, hyponatremia (1 case each) [1]. | | Cardiac Toxicity | • 2 patients had LVEF fall below 50% [1]. • 3 patients had a >15% decrease in LVEF from baseline [1]. • No signs/symptoms of congestive heart failure were reported [1]. | | Antitumor Activity | 1 confirmed partial response; 9 patients with stable disease; 5 with disease progression [1]. |

Toxicity Management and Key Considerations

Based on the study findings, here are the critical toxicity management points for this compound:

  • Myelosuppression is Dose-Limiting: The study confirmed that neutropenia was the primary hematologic toxicity. Management should focus on vigilant monitoring of blood counts and support, as the dose escalation and reduction rules were directly tied to the severity of hematologic toxicity [1].
  • Monitor Cardiac Function: Although no congestive heart failure was observed, the decline in Left Ventricular Ejection Fraction (LVEF) in several patients indicates that cardiac monitoring is essential during treatment. Regular assessment of LVEF is recommended [1].
  • Manage Non-Hematologic Toxicities: Be prepared to manage fatigue and gastrointestinal side effects, which were the most common non-hematologic Grade 3-4 toxicities [1].

Contextual Knowledge on Anthracyclines

This compound is a third-generation anthracycline disaccharide analogue. Understanding the class-wide mechanisms of action and toxicity can provide valuable context for your research [2].

G cluster_mechanism Proposed Anticancer Mechanisms cluster_cardiotoxicity Proposed Cardiotoxicity Mechanisms This compound This compound A1 Intercalates into DNA This compound->A1 A2 Inhibits Topoisomerase II This compound->A2 A3 Generates ROS This compound->A3 C1 Mitochondrial Dysfunction This compound->C1 C2 ROS Production & Oxidative Stress This compound->C2 C3 Topoisomerase IIβ Inhibition This compound->C3 A4 Causes DNA DSBs & Apoptosis A3->A4 C4 Calcium Homeostasis Disruption C1->C4 C5 Cellular Senescence & Apoptosis C1->C5 C2->C5 C3->C5

Visualization of this compound's proposed mechanisms of action and toxicity, based on general anthracycline pharmacology [3] [4] [2].

Frequently Asked Questions for Researchers

Q1: What is the primary dose-limiting toxicity of this compound that should be the focus of management protocols? A1: Myelosuppression, particularly neutropenia, is the primary dose-limiting toxicity. The Phase II study used it as the key metric for dose adjustments (escalation to 90 mg/m² or reduction to 60 mg/m²) [1].

Q2: How does this compound's cardiotoxicity profile compare to older anthracyclines like doxorubicin? A2: In this study, this compound showed mild cumulative cardiotoxicity. While changes in LVEF were observed, no clinical congestive heart failure was reported, which is a promising finding compared to the well-known, significant cardiotoxicity of doxorubicin [1] [2].

Q3: What is a standard dose-escalation design I can reference for planning early-phase this compound studies? A3: The classic "3 + 3" design is the standard rule-based method for Phase I cancer trials. It involves treating cohorts of 3 patients at pre-specified dose levels, with escalation or de-escalation decisions based on the observed rate of Dose-Limiting Toxicities (DLTs) in the first cycle [5] [6].

References

Sabarubicin combination therapy schedule dependency

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Schedule Dependency

The table below summarizes the core quantitative findings from a pivotal preclinical study on Sabarubicin and cisplatin (DDP) combination therapy [1].

Tumor Model Combination Schedule Observed Effect Key Metric (LCK)
Non-Small Cell Lung Cancer (NSCLC) H460 Sequential (this compound → DDP or DDP → this compound) More effective than simultaneous administration; effect was not sequence-dependent [1] Information not specified for H460 line [1]
Small-Cell Lung Cancer (SCLC) GLC4 DDP followed 24h later by this compound Antagonistic effect; less effective sequence [1] Information not specified for this sequence [1]
Small-Cell Lung Cancer (SCLC) GLC4 This compound followed 24h later by DDP Strong synergistic effect; recommended sequence [1] LCK = 6.7 (Highest value obtained) [1]

> Note on LCK: The Log10 Cell Kill (LCK) is a calculated value used in xenograft studies to quantify antitumor activity. A higher LCK value indicates greater tumor cell kill. An LCK of 6.7 represents a significant reduction in tumor volume [1].

Experimental Protocols for Schedule Dependency

To investigate schedule dependency in your own experiments, you can adapt the following methodologies from the cited research.

In Vitro Cytotoxicity and Synergism Assay

This protocol is designed to determine the most effective drug sequence before moving to in vivo models [1].

  • Cell Lines: Utilize relevant human cancer cell lines (e.g., the study used NSCLC H460 and SCLC GLC4) [1].
  • Drug Exposure:
    • Simultaneous Exposure: Expose cells to both this compound and the companion drug (e.g., cisplatin) at the same time for a set period (e.g., 24 hours) [1].
    • Sequential Exposure:
      • Sequence A: Expose cells to Drug A first, then after a 24-hour interval, expose them to Drug B [1].
      • Sequence B: The reverse of Sequence A (Drug B followed in 24h by Drug A) [1].
    • After exposure, incubate cells in drug-free medium for several days to assess long-term effects [1].
  • Cell Viability Assay: Use a standard colorimetric assay like the MTT assay to determine cell growth inhibition after the treatment cycles [1] [2].
  • Data Analysis - Isobologram Method: Evaluate the drug interaction at a specific effect level (e.g., IC80) using the isobologram method of Steel and Peckham [1] [2]. This method classifies the interaction as:
    • Synergistic: The combination effect is greater than the sum of individual effects.
    • Additive: The combination effect equals the sum of individual effects.
    • Antagonistic: The combination effect is less than the sum of individual effects.

The following diagram illustrates the workflow for this in vitro experiment:

G Start Start In Vitro Study CellPrep Prepare and Plate Cancer Cell Lines Start->CellPrep DefineGroups Define Treatment Groups: • Simultaneous • Sequential A->B • Sequential B->A CellPrep->DefineGroups DrugExposure Apply Drug Treatment According to Schedule DefineGroups->DrugExposure Incubate Incubate in Drug-Free Medium DrugExposure->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data via Isobologram Method Assay->Analyze Classify Classify Interaction: Synergistic, Additive, Antagonistic Analyze->Classify

In Vivo Xenograft Efficacy Study

This protocol validates the in vitro findings in a live animal model [1].

  • Animal Model: Use immunodeficient mice implanted with human tumor xenografts [1].
  • Dosing:
    • Drugs: this compound (e.g., 6 mg/kg) and the combination drug (e.g., Cisplatin at 6 mg/kg) [1].
    • Schedule: Administer drugs every 4 days for multiple cycles (e.g., 5 cycles for this compound, 3 for Cisplatin) [1].
    • Groups: Include groups for the different sequences identified in the in vitro study (e.g., simultaneous vs. sequential, and various orders within sequential) [1].
  • Tumor Monitoring: Measure tumor volumes regularly throughout the study period.
  • Pharmacokinetic Analysis: In a parallel study, collect blood samples at various time points after drug administration to determine if changes in efficacy are due to pharmacological interactions. The cited study found no evidence for such interactions, meaning the effects were likely pharmacodynamic [1].
  • Endpoint Calculation: Calculate the antitumor activity using the Log10 Cell Kill (LCK) value to quantitatively compare the efficacy of different schedules [1].

The workflow for the in vivo study is more complex and involves parallel tracks for efficacy and pharmacokinetic analysis:

G Start Start In Vivo Study Model Establish Tumor Xenograft Model Start->Model Group Randomize Animals into Treatment Schedule Groups Model->Group Dose Administer Drugs (this compound + Partner) Per Defined Schedule Group->Dose PK Pharmacokinetic (PK) Arm Dose->PK Sub-group Efficacy Efficacy Arm Dose->Efficacy Sub-group Sample Collect Blood Samples at Time Points PK->Sample Measure Monitor Tumor Volume & Body Weight Efficacy->Measure AnalyzePK Analyze Drug Concentrations Sample->AnalyzePK AnalyzeEff Calculate Antitumor Activity (e.g., LCK) Measure->AnalyzeEff Correlate Correlate Efficacy with PK data and Schedule AnalyzePK->Correlate AnalyzeEff->Correlate

FAQs & Troubleshooting

Q1: Why does administering this compound 24 hours before cisplatin yield the best effect in SCLC models? A1: The exact mechanism is not fully elucidated but is likely pharmacodynamic rather than pharmacokinetic. The study found no evidence of a drug-drug interaction that altered this compound's plasma levels, implying the synergy occurs at the cellular or tissue level [1]. One proposed mechanism for other anthracyclines like this compound is that they can trap Topoisomerase II on DNA, and administering a DNA-damaging agent like cisplatin after this "priming" may lead to greater, irreparable DNA damage and cell death.

Q2: The schedule dependency in our in vitro experiments is not clear. What could be the issue? A2:

  • Check the dose levels: The synergistic or antagonistic effect may only be apparent at specific dose ratios. Try testing a wider range of dose combinations for each schedule.
  • Verify the exposure time: The duration of drug exposure and the "washout" period before adding the second drug are critical. Ensure the timing reflects the drug's mechanism of action.
  • Confirm the cell line model: Schedule dependency is highly specific to the cancer cell type and its unique genetic background. A sequence that works for one cancer (e.g., SCLC) may not be optimal for another (e.g., NSCLC) [1].

Q3: How can we manage the cardiotoxicity risk of this compound in prolonged combination studies? A3: While the search results do not specifically address this compound's cardiotoxicity, anthracyclines as a class are known for this risk [3]. Consider these strategies:

  • Use a protective agent: Drugs like Dexrazoxane are clinically recognized to prevent anthracycline cardiotoxicity and can be incorporated into experimental designs to improve safety [4].
  • Implement rigorous monitoring: Baseline and regular monitoring of cardiac function (e.g., with echocardiography) is essential in any study involving anthracyclines [3].
  • Adhere to cumulative dose limits: Predefine a maximum cumulative dose for this compound based on preclinical toxicology to avoid excessive toxicity [3].

References

Sabarubicin pharmacokinetic drug interaction assessment

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin Pharmacokinetic Drug Interaction Profile

While specific clinical pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for this compound is marked "Not Available" in drug databases [1], its mechanism of action and insights from preclinical studies provide a basis for interaction assessment.

Mechanism of Action this compound functions as a modulator of DNA topoisomerase II, targeting both the alpha and beta isoforms [1]. This interaction inhibits the enzyme's function, leading to DNA breaks and cell death.

Preclinical Combination Study A key preclinical study investigated the combination of this compound with Cisplatin (DDP) in human lung tumour xenograft models [2].

Aspect Findings
In Vitro & In Vivo Effect Synergistic cytotoxic effect observed in NSCLC (H460) and SCLC (GLC4) cell lines. Superior antitumour effect in xenograft models compared to either drug alone.
Schedule Dependency Antitumour efficacy was schedule-dependent. Optimal sequence (DDP followed 24h by this compound) yielded best response in SCLC GLC4 line.
Pharmacokinetic Interaction No evidence of a pharmacokinetic drug-drug interaction was found with the sequential schedules tested [2].

Experimental Protocols for DDI Assessment

For a thorough investigation, you can employ the following experimental methodologies. The workflow for a comprehensive DDI assessment is summarized in the diagram below.

G A In Vitro Systems D Preclinical In Vivo Studies A->D Provides Initial Data B Transporter Assays E PBPK Modeling B->E Input Parameters C Enzyme Inhibition/Induction C->E Input Parameters D->E Validates Model F Clinical Trial Design E->F Informs & Optimizes

In Vitro Transporter Interaction Assays

Assess if this compound is a substrate or inhibitor of key membrane transporters like P-glycoprotein (P-gp) [3] [4].

  • Objective: Determine potential for interactions affecting absorption and tissue distribution (e.g., at the blood-brain barrier).
  • Methodology:
    • Use cell lines (e.g., Caco-2, MDCK) overexpressing human transporters like P-gp.
    • For substrate assessment: Measure the bidirectional transport (A-to-B vs. B-toA) of this compound across the cell monolayer. An efflux ratio (B-to-A/A-to-B) significantly reduced by a known inhibitor (e.g., Verapamil) suggests this compound is a P-gp substrate.
    • For inhibition assessment: Co-incubate this compound with a known probe substrate (e.g., Digoxin). An increased cellular accumulation or transport of the probe substrate indicates this compound is a P-gp inhibitor.
In Vitro Enzyme Inhibition/Induction Studies

Evaluate the potential of this compound to inhibit or induce major Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) [4].

  • Objective: Identify risks for metabolic interactions where this compound could alter the exposure of co-administered drugs.
  • Methodology:
    • Enzyme Inhibition: Incubate human liver microsomes with specific probe substrates for CYP enzymes (e.g., Midazolam for CYP3A4) and UGTs in the presence of varying concentrations of this compound. Measure the formation of the probe's metabolite. An IC50 value can be determined to classify inhibition potency.
    • Enzyme Induction: Treat human hepatocytes with this compound for several days. Measure the resulting mRNA expression or enzymatic activity of major CYP and UGT isoforms compared to controls and known inducers.
Preclinical In Vivo Interaction Studies

These studies test findings from in vitro assays in a whole-organism system [2].

  • Objective: Confirm in vitro interactions and evaluate the combined antitumour efficacy and toxicity of drug combinations.
  • Methodology:
    • Use human tumour xenograft models in immunodeficient mice.
    • Administer this compound alone and in combination with the investigational drug(s) (e.g., Cisplatin).
    • Test different sequences and schedules of administration to identify the most effective and least toxic regimen.
    • Collect plasma and tissue samples at various time points to perform a pharmacokinetic analysis and check for exposure changes.
Physiologically Based Pharmacokinetic (PBPK) Modeling

This computational approach integrates in vitro and in vivo data to predict clinical pharmacokinetics and DDIs [5].

  • Objective: To simulate and predict the extent of clinical DDIs before conducting resource-intensive trials, guiding trial design.
  • Methodology:
    • Model Building: Develop a PBPK model for this compound using its physicochemical properties and in vitro data (e.g., metabolic stability, plasma protein binding).
    • Model Verification: Verify the model by simulating preclinical or available clinical PK data and comparing predicted concentrations to observed values.
    • DDI Prediction: Use the verified model to simulate scenarios where this compound is co-administered with known inhibitors or inducers of relevant enzymes/transporters, predicting changes in this compound exposure.

Frequently Asked Questions (FAQs)

Q1: Is there a known metabolic pathway for this compound that could be a source of interactions? A1: The specific enzymes involved in this compound's metabolism are not publicly detailed. However, as a disaccharide anthracycline, its metabolism is a key data gap. It is essential to conduct in vitro studies to identify which CYP450 enzymes or UGTs are involved in its metabolism. If it is a substrate for inducible enzymes (like CYP3A4), its efficacy could be reduced by co-administration with strong inducers. Conversely, co-administration with strong inhibitors could increase its plasma concentration and the risk of toxicity [3] [4].

Q2: Based on its structure class, what are the key DDI risks for this compound? A2: As an anthracycline, this compound may share some properties with Doxorubicin. Key DDI risks to investigate include:

  • P-gp Substrate: Many anthracyclines are P-gp substrates. If this compound is also a substrate, co-administration with strong P-gp inhibitors (e.g., Clarithromycin, Verapamil) could increase its oral bioavailability (if administered orally) and tissue penetration, potentially increasing both efficacy and toxicity, particularly cardiotoxicity [3].
  • Protein Binding Displacement: While rarely a sole cause of clinical DDIs, the potential for displacement from plasma proteins like albumin should be considered in vitro [3] [4].

Q3: A preclinical study showed no PK interaction with Cisplatin. Does this mean this compound has a low DDI risk? A3: No, this conclusion is premature. The absence of an interaction with one specific drug (Cisplatin), which is primarily cleared by renal mechanisms and is not a strong enzyme modulator, does not predict a lack of interaction with all other drugs [2]. This compound may still interact with drugs that inhibit/induce its metabolic enzymes or transporters. A full DDI risk assessment requires the in vitro studies described above.

References

Sabarubicin stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin Overview

This compound (MEN-10755) is a disaccharide anthracycline derivative in phase II clinical trials, developed to be more active and less cytotoxic than doxorubicin [1] [2] [3].

The table below summarizes its key chemical and pharmacological characteristics:

Property Description
Chemical Formula C₃₂H₃₇NO₁₃ [3]
Average Mass 643.6351 g/mol [3]
Mechanism of Action DNA intercalator; modulator of DNA topoisomerase 2-alpha and 2-beta [3]
Metabolism Metabolized to an alcohol derivative (M3) [4]
Regulatory Status Investigational [3]

Frequently Asked Questions (FAQ)

  • What are the known stability and storage conditions for this compound? No explicit storage conditions for the pure drug substance were found in the available literature. Stability data is typically generated during drug development and may be proprietary.

  • How can I determine the stability of this compound in my laboratory? You can establish stability under your specific conditions using a validated stability-indicating method, such as the UHPLC-MS/MS method described below [4].

  • What is a major metabolite of this compound I should account for? The primary metabolite is an alcohol derivative, referred to as M3. Any stability or analytical method should consider the potential for this metabolite to form [4].

Troubleshooting & Experimental Guidance

Stability Testing Protocol

While specific data is unavailable, a published bioanalytical method for quantifying this compound and its metabolite M3 in human plasma can be adapted for stability testing [4].

The workflow for this method is as follows:

G A 1. Plasma Sample B 2. Pre-extraction with n-hexane A->B C 3. Liquid-Liquid Extraction (Chloroform:Isopropanol 1:1) B->C D 4. UHPLC-MS/MS Analysis C->D E 5. Data Collection & Quantification D->E

Key parameters for this method are:

Step Parameter Detail
Sample Prep Pre-extraction n-hexane
Extraction Solvent Chloroform & Isopropanol (1:1, v/v)
Chromatography Column ACQUITY UPLC BEH Shield RP18 (100mm x 2.1mm, 1.7µm)
Mobile Phase Gradient of acetonitrile and water (0.1% formic acid)
Detection (MS/MS) Ionization Mode Electrospray Ionization (Positive)

| | MRM Transitions | this compound: m/z 644→130 Metabolite M3: m/z 646→333.2 IS (Doxorubicin): m/z 544→360 |

Establishing Storage Conditions

In the absence of specific data, you can design a stability study based on standard practices. The general logic for such a study is outlined below:

G A Define Study Scope (Drug Form, Solvent, Container) B Set Storage Conditions A->B C Prepare Samples & Time Points B->C B1 Long-Term: -20°C or -80°C B->B1 B2 Short-Term: 4°C B->B2 B3 Stress Tests: e.g., Room Temp B->B3 (Optional) D Analyze with UHPLC-MS/MS C->D E Determine Shelf Life D->E

Key Recommendations for Researchers

  • Validate Your Method: Ensure your analytical method is stability-indicating, meaning it can detect and quantify the drug without interference from degradation products.
  • Monitor the Metabolite: Always monitor for the formation of the M3 alcohol metabolite during stability testing [4].
  • Consult Official Sources: For the most accurate and official data, check regulatory agency filings (like ClinicalTrials.gov for protocol details) or contact the drug's manufacturer directly.

References

Sabarubicin & Metabolite M3: Method Validation Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the key validation parameters for the UHPLC-MS/MS method used to simultaneously quantify Sabarubicin and its alcohol metabolite (M3) in human plasma [1] [2].

Parameter This compound Metabolite M3
Analytical Technique \multicolumn{2}{c }{UHPLC-MS/MS}
Detection Mode \multicolumn{2}{c }{Electrospray Ionization (ESI), Positive Mode}
Mass Transition (MRM) m/z 644 → 130 [1] [2] m/z 646 → 333.2 [1] [2]
Internal Standard \multicolumn{2}{c }{Doxorubicin (m/z 544 → 360) [1] [2]}
Calibration Curve Range 2 - 400 ng/mL [2] 0.5 - 100 ng/mL [2]
Linearity Correlation coefficient (( r )) > 0.99 [2] Correlation coefficient (( r )) > 0.99 [2]
Intra-day Precision (RSD%) 1.5% - 9.1% [2] 2.2% - 12.8% [2]
Inter-day Precision (RSD%) Information in abstract; full detail in article [2] Information in abstract; full detail in article [2]
Accuracy -9.6% to 0.7% [2] -4.8% to 5.9% [2]
Mean Recovery 62.4% [2] 71.9% [2]

Experimental Protocol: Sample Preparation & Analysis

Here is the detailed methodology for the sample preparation and analysis of this compound and M3, as described in the research [1] [2]. The workflow is also illustrated in the diagram below.

start Plasma Sample (0.2 mL) step1 Add Internal Standard (Doxorubicin HCl) start->step1 step2 Liquid-Liquid Extraction (LLE): 1. Add n-hexane, vortex, centrifuge 2. Add chloroform/isopropanol (1:1, v/v) step1->step2 step3 Evaporate organic layer to dryness step2->step3 step4 Reconstitute residue with mobile phase step3->step4 step5 UHPLC-MS/MS Analysis step4->step5 step6 Data Acquisition & Quantification step5->step6

1. Sample Preparation (Liquid-Liquid Extraction) [1] [2]:

  • To a 0.2 mL plasma sample, add the internal standard (Doxorubicin HCl).
  • Add n-hexane to the sample, then vortex and centrifuge it. This step removes hydrophobic interferences.
  • Perform the main extraction by adding a 1 mL mixture of chloroform and isopropanol (1:1, v/v).
  • Evaporate the separated organic layer to dryness under a stream of nitrogen.
  • Reconstitute the dried residue with an appropriate volume of the initial mobile phase for injection into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Conditions [1] [2]:

  • Column: ACQUITY UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm).
  • Mobile Phase: A gradient composed of acetonitrile and water containing 0.1% formic acid.
  • Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). The specific mass transitions are listed in the table above.

FAQs & Troubleshooting Guide

Q1: What should I do if I observe a loss in sensitivity for the this compound signal?

  • Check the MS/MS source and MRM transitions: Ensure the mass spectrometer is properly tuned and calibrated. Confirm that the MRM transitions (m/z 644 → 130 for this compound and m/z 646 → 333.2 for M3) are optimized and that there is no source contamination that could suppress ionization [1] [2].
  • Review the extraction efficiency: The mean recovery for this compound was reported to be 62.4%. Consistently low recovery could point to issues during the liquid-liquid extraction step. Verify the volumes and composition of the extraction solvents (n-hexane and chloroform/isopropanol) [2].

Q2: The peaks for this compound and M3 are broad or tailing. How can I improve the chromatography?

  • Optimize the mobile phase gradient: The method uses a gradient of acetonitrile and 0.1% formic acid in water. Fine-tuning the gradient profile can help achieve better peak shape and separation [1] [2].
  • Confirm column performance: A degraded or contaminated UPLC column can cause peak broadening. Test the method with a new or freshly regenerated ACQUITY UPLC BEH Shield RP18 column to rule out column-related issues [1].

Q3: Where can I find the official guidelines for validating a bioanalytical method like this one? The ICH Q2(R2) guideline, titled "Validation of Analytical Procedures," is the internationally recognized standard. It provides a comprehensive framework for validation parameters, including specificity, accuracy, precision, linearity, and range [3] [4]. Adhering to these principles ensures the method is fit for its intended purpose.

A Note on Regulatory Compliance

When developing and validating an analytical method for pharmacokinetic studies, it is crucial to follow established regulatory guidelines. The ICH Q2(R2) guideline provides the definitive framework for validating analytical procedures, ensuring that the data generated for this compound and its metabolite is reliable, accurate, and reproducible for regulatory submissions [3] [4].

References

Validated UHPLC-MS/MS Method for Sabarubicin and M3

Author: Smolecule Technical Support Team. Date: February 2026

For researchers requiring a specific and highly sensitive method, a simultaneous quantitation method for Sabarubicin and its alcohol metabolite (M3) in human plasma has been developed and validated using UHPLC-MS/MS [1] [2].

The table below summarizes the key method parameters and validation data:

Parameter This compound Metabolite M3
Calibration Curve Range 2 - 400 ng/mL [1] 0.5 - 100 ng/mL [1]
Linearity (r) > 0.99 [1] > 0.99 [1]
Precision (Intra-day) 1.5% - 9.1% [1] 2.2% - 12.8% [1]
Precision (Inter-day) Not explicitly separated Not explicitly separated
Accuracy -9.6% to 0.7% [1] -4.8% to 5.9% [1]
Mean Recovery 62.4% [1] 71.9% [1]
MRM Transition m/z 644 → 130 [1] [2] m/z 646 → 333.2 [1] [2]
Internal Standard (IS) Doxorubicin hydrochloride (m/z 544 → 360) [1] [2] Doxorubicin hydrochloride (m/z 544 → 360) [1] [2]

Sample Preparation Workflow: The sample preparation involves a two-step liquid-liquid extraction to reduce matrix interference [1]:

  • Pre-extraction: Plasma samples are pre-extracted with n-hexane to remove hydrophobic interferences.
  • Main Extraction: The target analytes (this compound and M3) are then extracted into a 1 mL mixture of chloroform and isopropanol (1:1, v/v).

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm) [1] [2]
  • Mobile Phase: A gradient composed of acetonitrile and water containing 0.1% formic acid [1] [2]
  • Detection: Electrospray ionization (ESI) in the positive ion mode [1] [2]

Understanding and Troubleshooting Analytical Interference

Analytical interference can arise from various sources. The following diagram outlines a logical workflow for troubleshooting these issues, from understanding root causes to implementing solutions.

interference_troubleshooting Analytical Interference Analytical Interference Structural Similarities Structural Similarities Analytical Interference->Structural Similarities Sample Matrix Sample Matrix Analytical Interference->Sample Matrix Sample Prep & Media Sample Prep & Media Analytical Interference->Sample Prep & Media Shared physicochemical properties (e.g., chromophores, fluorophores) lead to overlapping signals [3] Shared physicochemical properties (e.g., chromophores, fluorophores) lead to overlapping signals [3] Structural Similarities->Shared physicochemical properties (e.g., chromophores, fluorophores) lead to overlapping signals [3] Solution: Orthogonal detection (e.g., MS/MS using MRM) to distinguish species [1] [4] Solution: Orthogonal detection (e.g., MS/MS using MRM) to distinguish species [1] [4] Structural Similarities->Solution: Orthogonal detection (e.g., MS/MS using MRM) to distinguish species [1] [4] Plasma components co-extract with analytes, causing ion suppression/enhancement in MS [1] [5] Plasma components co-extract with analytes, causing ion suppression/enhancement in MS [1] [5] Sample Matrix->Plasma components co-extract with analytes, causing ion suppression/enhancement in MS [1] [5] Solution: Robust sample clean-up (e.g., LLE, SPE) and use of stable isotope-labeled IS [1] [5] [4] Solution: Robust sample clean-up (e.g., LLE, SPE) and use of stable isotope-labeled IS [1] [5] [4] Sample Matrix->Solution: Robust sample clean-up (e.g., LLE, SPE) and use of stable isotope-labeled IS [1] [5] [4] Cell culture media (e.g., phenol red) and reagents overlap with analyte detection wavelengths [3] Cell culture media (e.g., phenol red) and reagents overlap with analyte detection wavelengths [3] Sample Prep & Media->Cell culture media (e.g., phenol red) and reagents overlap with analyte detection wavelengths [3] Solution: Replace colored media with neutral buffer (e.g., PBS) before analysis [3] Solution: Replace colored media with neutral buffer (e.g., PBS) before analysis [3] Sample Prep & Media->Solution: Replace colored media with neutral buffer (e.g., PBS) before analysis [3] Improved Specificity Improved Specificity Solution: Orthogonal detection (e.g., MS/MS using MRM) to distinguish species [1] [4]->Improved Specificity Improved Accuracy & Precision Improved Accuracy & Precision Solution: Robust sample clean-up (e.g., LLE, SPE) and use of stable isotope-labeled IS [1] [5] [4]->Improved Accuracy & Precision Reduced Background Noise Reduced Background Noise Solution: Replace colored media with neutral buffer (e.g., PBS) before analysis [3]->Reduced Background Noise Reliable Data Reliable Data Improved Specificity->Reliable Data Improved Accuracy & Precision->Reliable Data Reduced Background Noise->Reliable Data

Based on the general principles of bioanalysis and the specific method for this compound, here are answers to potential FAQs.

FAQ 1: What are the most likely sources of interference in the bioanalysis of this compound?

  • The Metabolite M3: As a structural analog, M3 is a primary candidate for interference if the analytical method cannot resolve it from the parent drug. Using an MS/MS method with unique MRM transitions is the most effective solution [1].
  • Sample Matrix Components: Phospholipids and other endogenous compounds in plasma can cause ion suppression or enhancement in mass spectrometry. The validated method uses a liquid-liquid extraction step specifically to minimize these effects [1] [5].
  • Cell Culture Media (for in vitro samples): Components like phenol red have absorbance and fluorescence spectra that can directly overlap with those of anthracyclines like this compound, leading to inaccurate results in colorimetric or fluorometric assays [3].

FAQ 2: Our lab uses fluorescence detection. How can we mitigate interference from media and metabolites? Fluorescence detection is susceptible to interference from colored compounds and structural analogs. A key procedural change can significantly improve results:

  • Protocol Modification: Before adding the detection reagent, remove the treatment media containing phenol red and wash the cells with a neutral buffer like Phosphate-Buffered Saline (PBS). This simple step removes the source of spectral overlap and has been shown to convert nonsense plots into expected dose-response curves for the related drug Doxorubicin [3].

FAQ 3: When is it necessary to monitor the M3 metabolite, and what analytical rigor is required? According to recommendations from the International Consortium for Innovation and Quality in Pharmaceutical Development (IQ Consortium), metabolites should be monitored to address efficacy and safety concerns throughout drug development [5].

  • Trigger & Timing: The M3 metabolite should be monitored from early clinical phases (Phase I) to support pharmacokinetic and safety studies [5].
  • Required Rigor: The bioanalytical method for M3 must be fully validated to demonstrate specificity, sensitivity, accuracy, precision, and stability, just like the method for the parent drug [1] [5].

References

Sabarubicin vs doxorubicin efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Mechanisms at a Glance

The table below outlines the core characteristics and mechanisms of action for each drug.

Feature Doxorubicin Sabarubicin (MEN-10755)
Classification First-generation anthracycline [1] Third-generation, disaccharide analogue anthracycline [2] [3]

| Primary Mechanism | 1. DNA intercalation & disruption of topoisomerase-II-mediated repair. 2. Generation of free radicals causing cellular damage [1]. | Potent topoisomerase II inhibitor; causes DNA fragmentation at lower intracellular concentrations than doxorubicin [4]. | | Key Preclinical Finding | (Established standard) | Superior efficacy to doxorubicin in human tumor xenografts, including activity against some doxorubicin-resistant cell lines [4] [2]. | | Resistance | Associated with transporters like ABCB1 (MDR1) and ABCC1 (MRP1), and amplification of TOP2A [1]. | Developed to overcome multidrug resistance; shows activity in doxorubicin-resistant preclinical models [2] [3]. |

Clinical Efficacy and Safety Profiles

Clinical data for this compound primarily comes from Phase II trials in specific cancer populations, as shown in the table below. Doxorubicin has a much broader and long-established use.

Aspect Doxorubicin This compound (MEN-10755)
Common Clinical Uses Wide spectrum: breast, lung, gastric, ovarian, lymphoma, sarcoma, and others [1]. Evaluated in specific Phase II trials: Hormone-refractory prostate cancer (HRPC), platinum/taxane-resistant ovarian cancer, and small-cell lung cancer (SCLC) [5] [2] [3].

| Noted Efficacy | Standard frontline therapy for advanced soft tissue sarcoma (STS) [6]. | HRPC: 26.5% PSA response rate; median overall survival 18.7 months [5]. Ovarian Cancer: Limited activity; 1 confirmed partial response in 19 patients [3]. | | Major Dose-Limiting Toxicity | Cardiotoxicity (cumulative, dose-dependent), often requiring lifetime dose limit [1] [6]. | Myelosuppression (neutropenia) was the main toxicity and Dose-Limiting Toxicity (DLT) in Phase I studies [4] [3]. | | Cardiotoxicity Profile | High risk; mechanism involves iron-related free radicals and mitochondrial disruption [1]. | Preclinical: More moderate and less progressive cardiotoxicity in rat models [2]. Clinical: Mild cumulative cardiotoxicity; asymptomatic decreases in LVEF observed, but no congestive heart failure reported in trials [4] [3]. | | Other Common Toxicities | Hematologic toxicity (neutropenia), gastrointestinal toxicity, and treatment-related alopecia [7] [8]. | Fatigue, nausea, stomatitis, and vomiting were reported [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

In Vivo Efficacy Study of this compound in Combination with Cisplatin

This preclinical study investigated the antitumour effect of this compound combined with cisplatin (DDP) in human lung tumour xenografts [9].

  • Cell Lines: Used Non-Small Cell Lung Carcinoma (NSCLC) H460 and Small-Cell Lung Carcinoma (SCLC) GLC4.
  • In Vivo Model: Tumour xenografts were established in mice.
  • Drug Administration:
    • Dosage: this compound (6 mg/kg) and Cisplatin (6 mg/kg).
    • Schedule: Various schedules were tested, including simultaneous administration and sequential administration with different orders (this compound followed by DDP 24h later, and vice versa). Treatments were administered every 4 days.
  • Efficacy Assessment: Antitumour activity was evaluated based on the log10 cell kill (LCK) value. A strong sequence-dependent effect was observed, particularly in the SCLC GLC4 model, where the highest LCK was achieved when DDP was administered 24 hours after this compound [9].
  • Pharmacokinetic Analysis: Plasma and tumour concentrations of this compound and its metabolite M3 were measured to rule out pharmacokinetic drug-drug interactions.
Analytical Method for Quantifying this compound and its Metabolite

A validated UHPLC-MS/MS method was developed to support pharmacokinetic studies of this compound in clinical trials [2].

  • Analytical Technique: Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS).
  • Sample Type: Human plasma.
  • Analytes: Simultaneous quantitation of this compound and its alcohol metabolite M3.
  • Internal Standard: Doxorubicin hydrochloride.
  • Chromatography:
    • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).
    • Mobile Phase: A: 0.1% formic acid in water; B: acetonitrile:isopropanol (1:1, v/v).
    • Gradient: Started at 10% B, increased to 90% B over 3.5 minutes.
  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
  • Validation: The method was fully validated for specificity, linearity, accuracy, precision, and stability, meeting the requirements for bioanalysis in human clinical trials [2].

Mechanisms of Action and Toxicity Pathways

The diagrams below illustrate the core mechanisms of action for doxorubicin and the hypothesized pathway for this compound's reduced cardiotoxicity.

G cluster_cancer In Cancer Cells cluster_cardio In Cardiomyocytes Dox Doxorubicin Enters Cell DNA DNA Dox->DNA 1. Intercalates into DNA TopoII TopoII Dox->TopoII 2. Poisons Topoisomerase II ROS ROS Dox->ROS 3. Generates Reactive Oxygen Species (ROS) DNA_Damage DNA Damage DNA->DNA_Damage Disrupts repair TopoII->DNA_Damage Causes DNA damage ROS->DNA_Damage Oxidative stress Membranes Membrane Damage ROS->Membranes Lipid peroxidation Apoptosis_Cancer Cancer Cell Apoptosis (Anticancer Efficacy) DNA_Damage->Apoptosis_Cancer Triggers Membranes->Apoptosis_Cancer Contributes to Dox_Cardio Doxorubicin ROS_Cardio ROS Generation Dox_Cardio->ROS_Cardio Iron Iron binding & Doxorubicinol formation Dox_Cardio->Iron Mitochondria Mitochondrial Disruption ROS_Cardio->Mitochondria Iron->Mitochondria Apoptosis_Cardio Cardiomyocyte Death (Cardiotoxicity) Mitochondria->Apoptosis_Cardio

Diagram: Proposed Mechanisms of Doxorubicin's Anticancer Action and Cardiotoxicity. Doxorubicin's efficacy in cancer cells primarily stems from DNA damage and oxidative stress, leading to apoptosis [1]. In cardiomyocytes, the same ROS generation, combined with iron binding and mitochondrial disruption, leads to dose-limiting cardiotoxicity through a different pathway [1].

G cluster_hypothesis Hypothesis for Reduced Cardiotoxicity Sab This compound M3 Metabolite M3 Sab->M3 Metabolized to TopoII_Inhibition TopoII_Inhibition Sab->TopoII_Inhibition Potent Topo II Inhibition at lower concentrations Altered_Interaction Altered_Interaction M3->Altered_Interaction May have altered interaction with cardiac proteins DNA_Fragmentation DNA_Fragmentation TopoII_Inhibition->DNA_Fragmentation Leads to Apoptosis Cancer Cell Death (Potent Anticancer Efficacy) DNA_Fragmentation->Apoptosis Triggers Reduced_ROS Reduced ROS generation in cardiomyocytes Altered_Interaction->Reduced_ROS Results in Less_Cardiotox Reduced Clinical Cardiotoxicity Reduced_ROS->Less_Cardiotox Leads to

Diagram: this compound's Proposed Differentiated Profile. This compound is a potent topoisomerase II inhibitor, leading to efficient cancer cell death [4]. Its different chemical structure and the properties of its metabolite M3 are hypothesized to result in reduced generation of reactive oxygen species in cardiomyocytes, potentially explaining its more favorable cardiotoxicity profile observed in preclinical and early clinical studies [2] [3].

Research Implications and Future Directions

  • This compound's Profile: The data suggests this compound was developed to leverage the efficacy of anthracyclines while mitigating their primary weakness: cardiotoxicity. Its preclinical activity in resistant models and distinct toxicity profile made it a candidate for further study, particularly in cancers like SCLC and HRPC.
  • Clinical Translation Gap: The search results did not reveal later-phase (e.g., Phase III) clinical trial data for this compound, indicating its development may not have progressed to widespread approval. This is a common hurdle where promising preclinical profiles do not always translate to superior clinical outcomes.
  • Comparison Context: In the absence of direct comparative trials, the most objective conclusion is that this compound represents a different safety-efficacy trade-off within the anthracycline class, not a definitive superior alternative to doxorubicin.

References

Sabarubicin vs paclitaxel NF-kB activation kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Key Differences in NF-κB Activation

The table below compares the core experimental findings for Sabarubicin and Paclitaxel.

Feature This compound (MEN 10755) Paclitaxel
NF-κB Activation Kinetics Rapid and early activation [1] Slower activation; kinetics similar to the onset of DNA fragmentation [1]
Effect of NF-κB Inhibition Combined treatment with the NF-κB inhibitor parthenolide increases this compound-induced cell death [1]. Parthenolide does not enhance Paclitaxel-induced cell death [1].
Association with Drug Resistance Reduced or altered NF-κB activation is linked to acquired resistance in a resistant ovarian carcinoma cell line [2]. NF-κB activation is a documented pathway for resistance, particularly in mesenchymal-type breast cancer cells [3].
Composition of NF-κB Complex Similar subunit composition to Paclitaxel-induced complexes [1] Similar subunit composition to this compound-induced complexes [1]

Experimental Data and Protocols

For researchers, the specific methodologies from the cited studies provide crucial context for the findings.

  • Cell Line Model: The comparative kinetic data for this compound and Paclitaxel were primarily obtained from experiments using the human colon cancer cell line HCT-116 [1].
  • Key Assays:
    • NF-κB Activation: Electrophoretic Mobility Shift Assay (EMSA) was used to detect and measure the activation of NF-κB and analyze the composition of its complexes [1].
    • Cytotoxicity Measurement: Cell death was quantified using trypan blue staining to determine cell viability [1].
    • Apoptosis Analysis: Multiple methods were employed, including a cell death detection ELISA kit, flow cytometry, and a caspase-3 activation assay [1].

The NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is activated by both this compound and Paclitaxel, and can be inhibited by parthenolide.

f NF-kB Signaling Pathway Overview cluster_drugs Drug Effects ProinflammatoryCytokines Proinflammatory Cytokines, LPS, Growth Factors IKKComplex IKK Complex (IKKα, IKKβ, NEMO) ProinflammatoryCytokines->IKKComplex Activates IkB IκB (Inhibitor) IKKComplex->IkB Phosphorylates NFkB NF-κB (p50/p65) (Inactive in cytoplasm) IkB->NFkB Releases NFkBNucleus NF-κB (p50/p65) (Active in nucleus) NFkB->NFkBNucleus Translocates GeneExpression Target Gene Expression (Cell Survival, Inflammation) NFkBNucleus->GeneExpression Induces Paclitaxel Paclitaxel (Induces Activation) Paclitaxel->IKKComplex Parthenolide Parthenolide (Inhibits IKK/ p65) Parthenolide->IKKComplex Parthenolide->NFkB This compound This compound (Induces Early Activation) This compound->IKKComplex

Interpretation and Research Implications

The experimental data suggests distinct mechanisms of action between the two drugs, which has direct implications for combination therapies.

  • Kinetic Differences Drive Combination Potential: The fact that parthenolide enhances this compound's cytotoxicity but not Paclitaxel's is likely due to the different kinetic profiles [1]. The early activation of NF-κB by this compound may create a window of opportunity for inhibitors to block a pro-survival signal and push cells toward apoptosis. The simultaneous timing of Paclitaxel's NF-κB activation and DNA fragmentation may make this effect less pronounced.
  • NF-κB's Dual Role in Resistance: The role of NF-κB is complex. Its activation by chemotherapeutics can be a cell survival mechanism, leading to resistance [3]. Conversely, in this compound-resistant cells, a reduction in NF-κB activation was part of the resistance profile, suggesting that functional NF-κB might be necessary for the drug's initial cytotoxic effect in some contexts [2]. This highlights that the transcription factor's role is highly dependent on the cellular and drug context.

References

Comparative Cardiotoxicity of Selected Anthracyclines

Author: Smolecule Technical Support Team. Date: February 2026

For context, the table below summarizes available cardiotoxicity data for other anthracyclines compared to Doxorubicin. Please note that Sabarubicin is not included due to the lack of specific comparative data.

Drug Name Generation Reported Cardiotoxicity Profile vs. Doxorubicin Key Supporting Findings
Doxorubicin First Baseline (reference drug) High, dose-dependent risk of heart failure; cumulative dose > 550 mg/m² significantly increases risk [1] [2].
Epirubicin First Lower cardiotoxicity at equivalent doses [3] [4] [5] At low-moderate doses, causes less diastolic dysfunction (no significant change in Peak Filling Rate) [3] [4]. Non-pegylated liposomal Doxorubicin (Myocet) has a similar cardiotoxicity profile to Epirubicin [5].
Liposomal Doxorubicin Formulation Reduced cardiotoxicity vs. conventional Doxorubicin [5] Pegylated liposomal formulation designed to prolong circulation and control release [5].

Key Mechanisms of Anthracycline Cardiotoxicity

While direct data on this compound is limited, understanding the common mechanisms of anthracycline cardiotoxicity provides a framework for comparison. Doxorubicin-induced cardiotoxicity involves several interconnected pathways, summarized in the diagram below.

G cluster_primary Primary Mechanisms cluster_secondary Cellular Consequences cluster_outcome Outcome DOX Doxorubicin ROS Oxidative Stress & ROS Generation DOX->ROS TOP2B Topoisomerase IIβ (TOP2B) Poisoning DOX->TOP2B MITO Mitochondrial Damage DOX->MITO FERR Iron Homeostasis Disruption (Increased Labile Iron) ROS->FERR DNA DNA Double-Strand Breaks TOP2B->DNA APOP Activation of Cell Death Pathways MITO->APOP SEN Cellular Senescence DNA->SEN FERR->APOP Ferroptosis CARDIOTOX Cardiotoxicity (Cardiomyocyte Death, Dysfunction, Heart Failure) APOP->CARDIOTOX SEN->CARDIOTOX

The diagram shows that the cardiotoxicity of anthracyclines like Doxorubicin is primarily driven by three core mechanisms [5] [2] [6]:

  • Oxidative Stress: The drug generates reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA [7] [5].
  • Topoisomerase IIβ Poisoning: Unlike its anti-cancer effect which targets Topoisomerase IIα in cancer cells, Doxorubicin also inhibits TOP2B in cardiomyocytes, causing DNA double-strand breaks [2].
  • Mitochondrial Damage: Doxorubicin accumulates in and damages mitochondria, disrupting energy production and activating cell death signals [7] [5].

These primary insults trigger downstream effects like disrupted iron homeostasis (promoting a form of cell death called ferroptosis) and induction of cellular senescence, ultimately leading to cardiomyocyte death and heart failure [2] [6].

References

Sabarubicin topoisomerase II inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Classes of Topoisomerase II Inhibitors

Topoisomerase II (TOP2) inhibitors are broadly categorized based on their mechanism of action. The following table summarizes the key characteristics of different inhibitor classes, as identified in the search results.

Class / Representative Mechanism of Action Key Characteristics Clinical/Experimental Context
Anthracyclines (e.g., Doxorubicin, Idarubicin, Sabarubicin) [1] [2] [3] TOP2 Poisons Stabilize covalent TOP2-DNA complex → DNA double-strand breaks. Cardiotoxicity is a major dose-limiting side effect [1]. Idarubicin shows potent antifungal activity via yeast TOP2 inhibition [2].
Anthracenediones (e.g., Mitoxantrone) [4] [2] [3] TOP2 Poisons Synthetic compounds; inhibit TOP2 by increasing enzyme-DNA complexes. Less cardiotoxic than anthracyclines [4]. Halogenated derivatives designed to improve potency via noncovalent interactions [4].
Epipodophyllotoxins (e.g., Etoposide) [2] [3] TOP2 Poisons Target the TOP2-DNA cleavage complex, preventing DNA re-ligation [3]. A key chemotherapeutic; differential sensitivity between human and fungal TOP2 [2].
Bisdioxopiperazines (e.g., Dexrazoxane) [1] [5] [2] Catalytic Inhibitors Inhibit TOP2 ATPase activity → reduce DNA cleavage complexes. Used as a cardioprotectant against anthracycline toxicity [1] [5]. Non-selective; targets conserved dimer interface of both TOP2A and TOP2B [1] [5].
Obex Class (e.g., Topobexin) [1] [5] Catalytic Inhibitors Allosteric inhibitors binding a novel pocket in the ATPase domain. Potential for isoform-selective inhibition [1] [5]. Topobexin is TOP2B-selective, demonstrated cardioprotection in animal models [1] [5].

Key Experimental Protocols for Assessing Potency

To objectively compare the potency of different TOP2 inhibitors like this compound, researchers rely on a suite of standardized biochemical and cellular assays. The methodologies below are consistently referenced across the literature for evaluating inhibitor activity [1] [2] [3].

The relationship between these assays and the type of data they generate is summarized in the following workflow:

G Enzyme-Level Assays Enzyme-Level Assays DNA Decatenation Assay DNA Decatenation Assay Enzyme-Level Assays->DNA Decatenation Assay ATPase Inhibition Assay ATPase Inhibition Assay Enzyme-Level Assays->ATPase Inhibition Assay IC₅₀ Value IC₅₀ Value DNA Decatenation Assay->IC₅₀ Value  Outputs ATPase Inhibition Assay->IC₅₀ Value  Outputs Cellular & In Vivo Assays Cellular & In Vivo Assays Cytotoxicity (e.g., MTT) Cytotoxicity (e.g., MTT) Cellular & In Vivo Assays->Cytotoxicity (e.g., MTT) In Vivo Efficacy In Vivo Efficacy Cellular & In Vivo Assays->In Vivo Efficacy DNA Damage Analysis DNA Damage Analysis Cellular & In Vivo Assays->DNA Damage Analysis IC₅₀ Value & Selectivity IC₅₀ Value & Selectivity Cytotoxicity (e.g., MTT)->IC₅₀ Value & Selectivity  Outputs Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Efficacy->Tumor Growth Inhibition  Outputs γH2AX / MRN Focus γH2AX / MRN Focus DNA Damage Analysis->γH2AX / MRN Focus  Outputs

Figure 1. Experimental Workflow for TOP2 Inhibitor Evaluation
  • DNA Decatenation Assay: This is a primary biochemical assay to measure direct TOP2 inhibition [1] [2]. It uses kinetoplast DNA (kDNA), which is a catenated network. Active TOP2 decatenates kDNA into relaxed mini-circles. The IC₅₀ value (concentration inhibiting 50% of activity) is determined by electrophoretic analysis and quantifies compound potency against the enzyme itself [1].

  • ATPase Inhibition Assay: Since TOP2 is an ATP-dependent enzyme, this assay measures the compound's ability to interfere with ATP hydrolysis [1] [5]. It is particularly useful for identifying catalytic inhibitors like dexrazoxane and Topobexin that act on the ATPase domain. Results are also reported as an IC₅₀ value [1].

  • Cellular Cytotoxicity Assays: These assess the functional consequence of TOP2 inhibition in living cells. The MTT assay is commonly used to determine the IC₅₀ value for cell growth inhibition after 72 hours of drug exposure [6] [7] [8]. The discrepancy between biochemical and cellular IC₅₀ can indicate issues with cellular uptake or metabolism [2].

  • In Vivo Efficacy Models: For promising compounds, efficacy is tested in animal models, typically mouse xenografts. As seen with compound PDZ-7, results are reported as percentage of tumor growth inhibition (TGI%) compared to an untreated control, providing critical data for preclinical development [3].

References

Comparative Overview: Sabarubicin vs. Conventional Anthracyclines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics based on pre-clinical and clinical studies.

Feature Sabarubicin (MEN-10755) Conventional Anthracyclines (e.g., Doxorubicin)
Generation & Type Third-generation disaccharide analogue [1] [2] First-generation (e.g., Doxorubicin, Daunorubicin) [3] [4]
Primary Mechanism of Action Topoisomerase II poisoning; designed to overcome multidrug resistance [1] [2] Topoisomerase II poisoning & DNA intercalation; Reactive Oxygen Species (ROS) generation [3] [4] [5]
Spectrum of Pre-clinical Activity Active in human tumor xenografts, including some doxorubicin-resistant models [1] [2] Broad spectrum against solid tumors, leukemias, and lymphomas [3] [4]
Clinical Efficacy (in studied trials) Limited single-agent activity in resistant ovarian cancer; noted for disease stabilization [1] [2] Broad and well-established efficacy across numerous cancer types [3] [4] [6]
Key Dose-Limiting Toxicity (Pre-clinical/Clinical) Myelosuppression (neutropenia) [1] [2] Cardiotoxicity (dose-dependent cardiomyopathy) [3] [7] [4]
Reported Cardiotoxicity Profile Milder cumulative cardiotoxicity; preclinical models show reduced chronic damage [1] [2] Significant, cumulative, and dose-limiting cardiotoxicity [3] [7] [4]
Resistance Profile Developed to overcome certain forms of multidrug resistance [1] [2] Susceptible to resistance mediated by efflux transporters like ABCB1 (Pgp) [3]

Mechanisms of Action and Toxicity Pathways

The distinct profiles of these anthracyclines arise from their mechanisms of action, which share common pathways but have critical differences. The following diagram maps out these key mechanisms and their cellular consequences.

G cluster_mechanism Mechanisms of Action cluster_consequences Cellular Consequences cluster_outcomes Outcomes Start Anthracycline Administration TopoII_Poison Topoisomerase II Poisoning (DNA Cleavage Complex Stabilization) Start->TopoII_Poison DNA_Intercalation DNA Intercalation Start->DNA_Intercalation ROS_Generation Generation of Reactive Oxygen Species (ROS) Start->ROS_Generation Apoptosis Apoptosis & Cell Death TopoII_Poison->Apoptosis Genomic_Instability Genomic Instability DNA_Intercalation->Genomic_Instability Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS_Generation->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Antitumor_Effect Antitumor Efficacy Apoptosis->Antitumor_Effect Myelosuppression Myelosuppression Apoptosis->Myelosuppression  In Rapidly Dividing Cells Genomic_Instability->Antitumor_Effect Cardiotoxicity Cardiotoxicity (Cardiomyocyte Damage) Lipid_Peroxidation->Cardiotoxicity Mitochondrial_Dysfunction->Cardiotoxicity Sabarubicin_Label *this compound's disaccharide structure may enhance Topo II binding and modulate resistance mechanisms* Sabarubicin_Label->TopoII_Poison Cardio_Note *Conventional anthracyclines have stronger association with this pathway via Topo IIβ inhibition and iron-mediated ROS* Cardio_Note->Cardiotoxicity Myelo_Note *this compound's primary dose-limiting toxicity* Myelo_Note->Myelosuppression

This diagram illustrates the shared and distinct pathways through which anthracyclines exert their effects. This compound's design aims to more effectively target Topoisomerase II poisoning to overcome tumor resistance [1]. Conversely, the cardiotoxicity strongly associated with conventional anthracyclines is linked to reactive oxygen species generation and Topo IIβ inhibition in cardiomyocytes [3] [5], whereas myelosuppression is the primary clinical dose-limiting toxicity for this compound [1] [2].

Detailed Experimental Data and Protocols

For a practical research guide, here are the methodologies from key studies on this compound.

Pre-clinical In Vivo Efficacy and Cardiotoxicity Model

This protocol assesses both antitumor activity and the key safety differentiator (cardiotoxicity) in an animal model [1] [2].

  • Objective: To evaluate the antitumor efficacy and long-term progressive cardiotoxicity of this compound compared to doxorubicin in rats.
  • Materials & Setup:
    • Animals: Specific pathogen-free rats.
    • Tumor Models: Human tumor xenografts implanted in rodents (e.g., ovarian, breast cancer lines), including some models with acquired doxorubicin resistance.
    • Test Agents: this compound and doxorubicin at equimolar doses.
  • Dosing Schedule:
    • Drugs administered intravenously once every 3 weeks for multiple cycles.
    • Cumulative doses are calculated and monitored.
  • Efficacy Endpoints:
    • Tumor volume measurement 2-3 times per week.
    • Calculation of tumor growth inhibition (TGI) and tumor doubling time.
    • Assessment of log10 cell kill.
  • Cardiotoxicity Endpoints (Long-term):
    • Histopathological examination: Analysis of heart tissue for vacuolization, myofibrillar loss, and necrosis.
    • Left Ventricular Ejection Fraction (LVEF): Measured by echocardiography at baseline and serially after treatment.
    • Biomarker analysis: Measurement of plasma cardiac troponins as an indicator of myocardial cell damage.
  • Key Findings: Studies reported that this compound maintained antitumor activity in resistant models while showing a milder profile of cumulative cardiotoxicity compared to doxorubicin [1] [2].
Phase II Clinical Trial in Resistant Ovarian Cancer

This outlines the key clinical trial that provided human efficacy and safety data for this compound [1] [2].

  • Objective: To evaluate the activity and safety of this compound as a second-line therapy in patients with platinum/taxane-resistant ovarian cancer.
  • Study Design:
    • Type: Single-arm, open-label, Phase II study.
    • Patients: Adults with locally advanced or metastatic ovarian cancer who failed first-line therapy and relapsed within 6 months.
  • Intervention:
    • Drug: this compound.
    • Dosing: 80 mg/m² administered as a 30-minute intravenous infusion every 21 days.
    • Dose Modification: Allowed escalation to 90 mg/m² or reduction to 60 mg/m² based on toxicity.
  • Efficacy Assessment:
    • Primary Endpoint: Tumor response rate evaluated every two cycles using WHO criteria.
    • Secondary Endpoints: Time to disease progression, overall survival, and duration of response.
  • Safety Assessment:
    • Monitoring: Hematology (weekly), biochemistry, and physical examinations.
    • Cardiac Monitoring: Left Ventricular Ejection Fraction (LVEF) measured by echocardiography or MUGA scan at baseline and periodically during treatment. Cardiotoxicity was defined as a >15% decrease in LVEF from baseline or a drop below 50% [1] [2].
    • Grading: All toxicities graded according to Common Toxicity Criteria (CTC v2.0).
  • Key Findings: The trial found limited objective response but noted disease stabilization in several patients. Hematologic toxicity (neutropenia) was primary, while cardiac changes were observed but did not progress to symptomatic heart failure at the studied doses [1] [2].

Research Implications and Future Directions

The data suggests that this compound represents a strategic effort to decouple antitumor efficacy from cardiotoxicity in anthracycline design.

  • Promising Pre-clinical Profile: Its activity in resistant models and milder cardiotoxicity in animals indicated potential for a better therapeutic index [1] [2].
  • Clinical Translation Challenges: The phase II trial in resistant ovarian cancer showed a manageable safety profile but limited single-agent activity, highlighting the challenge of achieving robust efficacy in heavily pre-treated, resistant populations [1] [2]. This suggests its potential might be realized in different settings, such as:
    • Combination Therapies: With other cytotoxic agents or targeted therapies.
    • Less Heavily Pre-treated Populations: Where resistance mechanisms are less entrenched.
    • Other Cancer Types: Based on its unique mechanism of action.

References

Sabarubicin phase II clinical trial results ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Sabarubicin Phase II Trial Results at a Glance

Trial Aspect Details & Results
Trial Identifier NCT00315459 (PubMed ID: 15528985)
Patient Population 19 patients with locally advanced/metastatic ovarian cancer, resistant to or relapsing within 6 months of 1st-line platinum/taxane therapy [1].
Intervention This compound: 80 mg/m² IV every 3 weeks, with potential dose escalation or reduction [1].
Primary Efficacy Results Objective Response Rate (ORR): 5.3% (1 patient with confirmed partial response). Disease Control Rate (DCR): 52.6% (1 partial response + 9 stable disease) [1].
Survival Outcomes Median Time to Progression: ~125 days. Median Overall Survival: 62 days [1].
Common Grade 3-4 Non-Hematologic Toxicities Fatigue, nausea, stomatitis, anorexia, vomiting, abdominal pain, hyponatremia [1].
Key Hematologic Toxicity Grade 3-4 neutropenia was frequent, observed in 25 of 52 courses at the 80 mg/m² dose level [1].
Cardiac Toxicity 2 patients had LVEF fall below 50%; 3 had a >15% decrease from baseline. No symptomatic congestive heart failure was reported [1].

Experimental Protocol & Methodology

For a clear understanding of the trial design, the following diagram outlines the key stages of the phase II study.

G Start Patient Enrollment (N=19) Screening Inclusion Criteria: • Platinum/Taxane resistant OC • Relapse <6 months post-therapy Start->Screening Intervention Intervention: this compound • Starting dose: 80 mg/m² • IV infusion every 3 weeks Screening->Intervention DoseAdjust Dose Adjustment Intervention->DoseAdjust Assessment Tumor Response Assessment (Every 2 cycles, WHO criteria) Intervention->Assessment Toxicity Safety Monitoring (CTC v2.0) Intervention->Toxicity Escalation Escalation to 90 mg/m² DoseAdjust->Escalation Grade 0-1 Toxicity After Cycle 1 Reduction Reduction to 60 mg/m² DoseAdjust->Reduction Dose-Limiting Toxicity Endpoint Primary Endpoint: Objective Response Rate Assessment->Endpoint Toxicity->Endpoint

Pharmacokinetic Analysis Method

A separate, supportive study developed a specialized method to measure this compound levels in patients, which is critical for understanding how the drug behaves in the body [2] [3].

  • Analytical Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [2] [3].
  • Analyte: this compound and its alcohol metabolite (M3) [2].
  • Sample Type: Human plasma [2].
  • Key Method Parameters: The method was validated for a calibration range of 2-400 ng/mL for this compound and 0.5-100 ng/mL for its M3 metabolite. It demonstrated excellent linearity (r > 0.99) and met pre-defined standards for precision and accuracy [2].

Interpretation of Trial Outcomes

The phase II results position this compound within the challenging landscape of treating platinum-resistant ovarian cancer.

  • Efficacy Context: The low objective response rate is consistent with the difficulty of treating this resistant patient population. However, the disease control rate suggests the drug may have a role in stabilizing the cancer [1].
  • Safety Profile: The dominant hematologic toxicity (neutropenia) was manageable. Its cardiac safety profile, with no reported symptomatic heart failure, is a notable characteristic for an anthracycline [1].
  • Conclusion & Future Direction: The study authors concluded that while this compound's single-agent activity was limited, its ability to achieve disease stabilization and its manageable toxicity profile could warrant further investigation, potentially in combination therapies for advanced ovarian cancer [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

643.22649023 Da

Monoisotopic Mass

643.22649023 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XS499WOZ93

Pharmacology

Sabarubicin is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin. Sabarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces apoptosis through a p53-independent mechanism. Sabarubicin is less cardiotoxic than doxorubicin.

Other CAS

211100-13-9

Wikipedia

Sabarubicin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Ottani S, Marconi G, Monti S. Complexes of the antitumoral drugs Doxorubicin and Sabarubicin with telomeric G-quadruplex in basket conformation: ground and excited state properties. Photochem Photobiol Sci. 2011 Aug;10(8):1326-37. Epub 2011 Jun 9. PubMed PMID: 21655621.
2: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Monti S. Affinity of the anthracycline antitumor drugs Doxorubicin and Sabarubicin for human telomeric G-quadruplex structures. Phys Chem Chem Phys. 2011 Jan 14;13(2):540-51. Epub 2010 Nov 4. PubMed PMID: 21052579.
3: Mazzini S, Scaglioni L, Animati F, Mondelli R. Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755. Bioorg Med Chem. 2010 Feb 15;18(4):1497-506. Epub 2010 Jan 11. PubMed PMID: 20116264.
4: Bressan A, Nardelli F, Bellarosa D, Bigioni M, Curcurù G, Curatella B, Crea A, Maggi CA, Manzini S, Binaschi M. Sabarubicin (MEN10755)-induced apoptosis is independent from mtDNA in A2780 human ovarian tumor cells. Anticancer Res. 2007 Nov-Dec;27(6B):4039-46. PubMed PMID: 18225568.
5: Bigioni M, Benzo A, Irrissuto C, Lopez G, Curatella B, Maggi CA, Manzini S, Crea A, Caroli S, Cubadda F, Binaschi M. Antitumour effect of combination treatment with Sabarubicin (MEN 10755) and cis-platin (DDP) in human lung tumour xenograft. Cancer Chemother Pharmacol. 2008 Sep;62(4):621-9. Epub 2007 Nov 24. PubMed PMID: 18038274.
6: Fiedler W, Tchen N, Bloch J, Fargeot P, Sorio R, Vermorken JB, Collette L, Lacombe D, Twelves C; EORTC new drug development group. A study from the EORTC new drug development group: open label phase II study of sabarubicin (MEN-10755) in patients with progressive hormone refractory prostate cancer. Eur J Cancer. 2006 Jan;42(2):200-4. Epub 2005 Dec 7. PubMed PMID: 16337787.
7: Bellarosa D, Binaschi M, Maggi CA, Goso C. Sabarubicin- (MEN 10755) and paclitaxel show different kinetics in nuclear factor-kappaB (NF-kB) activation: effect of parthenolide on their cytotoxicity. Anticancer Res. 2005 May-Jun;25(3B):2119-28. PubMed PMID: 16158953.
8: Caponigro F, Willemse P, Sorio R, Floquet A, van Belle S, Demol J, Tambaro R, Comandini A, Capriati A, Adank S, Wanders J. A phase II study of sabarubicin (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer. Invest New Drugs. 2005 Jan;23(1):85-9. PubMed PMID: 15528985.

Explore Compound Types